4-Chloro-2-iodophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLMQJLGBBFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347333 | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71643-66-8 | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71643-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-chloro-2-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-iodophenol chemical properties
An In-depth Technical Guide to 4-Chloro-2-iodophenol: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique substitution pattern, featuring a hydroxyl group and two different halogens on a benzene ring, imparts distinct reactivity that makes it a valuable building block for more complex molecules. For researchers and professionals in drug development and material science, understanding the nuanced chemical properties of this compound is essential for leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and safety protocols, grounded in established scientific principles.
Chemical Identity and Molecular Structure
This compound is systematically identified by several key descriptors that are crucial for database searches and regulatory compliance.
| Identifier | Value |
| CAS Number | 71643-66-8[1][2][3] |
| Molecular Formula | C₆H₄ClIO[3][4][5] |
| Molecular Weight | 254.45 g/mol [3][5][6] |
| IUPAC Name | This compound[5][7] |
| InChI | 1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[5][7] |
| InChIKey | JKPLMQJLGBBFLO-UHFFFAOYSA-N[5][7] |
| SMILES | C1=CC(=C(C=C1Cl)I)O[5] |
The arrangement of the chloro, iodo, and hydroxyl groups on the phenol ring dictates its reactivity and steric profile.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in reactions.
| Property | Value / Description | Source(s) |
| Appearance | White to pale yellow or orange crystalline powder. | [2][4] |
| Melting Point | 75.0 to 79.0 °C | [2] |
| Boiling Point | 225.1 ± 20.0 °C (Predicted) | [2] |
| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.07 ± 0.18 (Predicted) | [2] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [4] |
Spectroscopic Data
Characterization of this compound is routinely performed using standard spectroscopic methods. While raw spectra are best viewed in dedicated databases, their availability is a key piece of information for identity confirmation.
-
Mass Spectrometry (MS): GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center, which provides fragmentation patterns crucial for structural elucidation.[5]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which help in identifying the characteristic vibrational frequencies of the O-H bond, C-O bond, and aromatic C-H and C-C bonds, as well as the C-Cl and C-I stretches.[5]
Synthesis and Reactivity
Synthetic Protocol: Diazotization-Iodination
A common and efficient method for synthesizing this compound is through the diazotization of 2-amino-4-chlorophenol, followed by a Sandmeyer-type reaction with potassium iodide.[2][8] This pathway is favored due to the ready availability of the starting materials and the high yields achievable.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-4-chlorophenol (e.g., 50 g, 0.35 mol) in a 2.5N hydrochloric acid solution (500 ml).[2][8] Causality: The acidic medium is necessary to form the amine salt, which is soluble and ready for diazotization.
-
Cooling: Cool the resulting solution to 0°C in an ice bath. Causality: Diazonium salts are unstable at higher temperatures; maintaining a low temperature is critical to prevent decomposition.
-
Diazotization: Slowly add a solution of sodium nitrite (e.g., 25.25 g, 0.37 mol) in water (50 ml) dropwise, keeping the temperature at 0°C.[2][8] Causality: The dropwise addition controls the exothermic reaction and prevents localized heating.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.[2][8]
-
Iodination: Slowly add a pre-cooled solution of potassium iodide (e.g., 70 g, 0.42 mol) in water (100 ml).[2][8] Causality: The iodide ion displaces the dinitrogen gas from the diazonium salt to form the C-I bond.
-
Warming and Reaction: Gradually warm the mixture to room temperature and stir overnight.[2][8] Causality: This allows the substitution reaction to proceed to completion.
-
Extraction and Isolation: Extract the product with ethyl acetate. Combine the organic phases and remove the solvent under reduced pressure to yield the final product, this compound.[2][8] A yield of 99% has been reported for this procedure.[2][8]
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Phenolic Hydroxyl Group: This group confers acidity and can be deprotonated under basic conditions to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation or O-acylation reactions.
-
Iodine Atom: The carbon-iodine bond is the most reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to the high polarizability and good leaving group ability of iodide.[9] This makes the ortho position to the hydroxyl group a prime site for introducing new carbon-carbon or carbon-heteroatom bonds.
-
Chlorine Atom: The carbon-chlorine bond is significantly less reactive than the C-I bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position without affecting the 4-position.
This differential reactivity is a key strategic advantage in multi-step organic synthesis, enabling the construction of complex, polysubstituted aromatic compounds.
Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate.[4] Its applications include:
-
Synthesis of Lead Compounds: It serves as a starting material for creating novel molecular scaffolds for screening in drug discovery programs.[4]
-
Dyes and Pigments: The chromophoric nature of the substituted phenol ring makes it a precursor in the synthesis of certain dyes and pigments.[4]
-
Pharmaceutical Intermediates: Halogenated phenols are a common motif in many pharmaceutical agents. While direct applications of this compound itself are not widely documented, its analogs like 4-iodophenol are used in synthesizing agonists for receptors such as the estrogen β receptor.[10] The principles of its reactivity are directly transferable to the synthesis of pharmacologically active molecules.[9][11]
Safety, Handling, and Storage
As a toxic and irritant compound, proper safety protocols must be strictly followed when handling this compound.[4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][13]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1][12]
-
Skin Protection: Use impervious protective gloves and clothing to prevent skin contact.[1][12]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[12]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][13]
Storage:
-
Conditions: Store in a cool (2-8 °C recommended), dry, and well-ventilated area.[1]
-
Container: Keep the container tightly closed and sealed.[12][13]
-
Protection: Protect from light, air, and moisture. Storing under an inert gas is recommended.[1]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and get medical help.[1][12]
Conclusion
This compound is a highly versatile and synthetically valuable intermediate. Its well-defined physicochemical properties, predictable reactivity, and established synthesis route make it a reliable building block for researchers in synthetic chemistry. The key to its utility lies in the differential reactivity of its halogen substituents, allowing for selective and controlled molecular elaboration. When handled with the appropriate safety precautions, this compound provides a powerful tool for the synthesis of novel organic molecules with potential applications in pharmaceuticals, materials science, and beyond.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound CAS#: 71643-66-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 71643-66-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. This compound | 71643-66-8 [sigmaaldrich.com]
- 8. This compound | 71643-66-8 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Chloro-2-iodophenol molecular structure and formula
An In-Depth Technical Guide to 4-Chloro-2-iodophenol: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, molecular structure, established synthetic protocols, and key reactivity patterns, with a particular focus on its utility as a versatile building block in the development of complex molecules and potential pharmaceutical agents.
Core Properties and Identifiers
This compound is a polysubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring. It typically presents as a white to pale yellow crystalline powder.[1] Its identity and core physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 71643-66-8 | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 75.0 - 79.0 °C | [3] |
| Boiling Point | 225.1 °C (at 760 mmHg, Predicted) | [3] |
| Solubility | Soluble in ethanol, ethers, benzene; slightly soluble in water. | [1] |
| Storage | Store in a dark, dry place at room temperature under an inert atmosphere. |
Molecular Structure and Spectroscopic Profile
The arrangement of the hydroxyl, iodo, and chloro groups on the benzene ring dictates the molecule's chemical behavior and spectroscopic fingerprint.
The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its resonance donation of electron density to the ring.[4] The chlorine and iodine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance. This electronic interplay is fundamental to predicting the molecule's reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
While experimental spectra are definitive, a predicted spectrum based on established substituent effects provides valuable guidance for characterization.
-
¹H NMR: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent hydroxyl and iodo groups. The protons at C3 and C5 will appear as doublets, with coupling constants typical for meta and ortho relationships, respectively. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: Six unique signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be the most downfield (approx. 150-155 ppm). The carbon attached to iodine (C2) will be significantly upfield (approx. 85-95 ppm) due to the heavy atom effect. The remaining carbons (C3-C6) will have shifts influenced by the additive effects of the three substituents.
Mass Spectrometry (MS)
The mass spectrum provides unambiguous confirmation of molecular weight and clues to the structure from fragmentation patterns.
-
Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion. The primary peak will be at m/z = 254 , corresponding to the molecule with the ³⁵Cl isotope. A secondary peak at m/z = 256 will be present with approximately one-third the intensity, which is the signature of a single chlorine atom.[2]
-
Key Fragments: Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1), loss of carbon monoxide (M-28), and cleavage of substituents. Expect to see significant fragments corresponding to the loss of an iodine radical ([M-127]⁺) and potentially subsequent loss of CO.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch: A strong, broad absorption band will be present in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the C-O bond of the phenol.
-
Aromatic C=C Stretch: Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹.
-
C-Cl and C-I Stretches: These appear in the fingerprint region, typically below 1100 cm⁻¹ and 600 cm⁻¹, respectively.
Synthesis and Purification
A reliable and high-yielding synthesis of this compound proceeds from 2-amino-4-chlorophenol via a Sandmeyer-type reaction.[3] This method involves two critical stages: diazotization of the amine, followed by displacement with iodide.
Experimental Protocol: Synthesis
Causality: This protocol is a self-validating system. The low temperature (0 °C) in Step 2 is critical because aryl diazonium salts are unstable and can decompose at higher temperatures.[5] The slow, dropwise addition of sodium nitrite ensures the reaction remains controlled. The subsequent addition of potassium iodide provides the nucleophile (I⁻) to displace the diazonium group (-N₂⁺), which is an excellent leaving group as it departs as nitrogen gas.[6]
-
Dissolution: Dissolve 2-amino-4-chlorophenol (0.35 mol) in 500 mL of 2.5 M hydrochloric acid.[3]
-
Diazotization: Cool the solution to 0 °C in an ice-water bath. While maintaining this temperature, slowly add a solution of sodium nitrite (0.37 mol) in 50 mL of water dropwise. Stir the mixture at 0 °C for 30 minutes after the addition is complete.[3]
-
Iodination: Slowly add a pre-cooled solution of potassium iodide (0.42 mol) in 100 mL of water to the reaction mixture.[3]
-
Reaction Completion: Gradually warm the mixture to room temperature and stir overnight. The evolution of nitrogen gas will be observed.[3]
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic phase over anhydrous sodium sulfate.[3]
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product.[3]
Experimental Protocol: Purification by Recrystallization
Causality: Recrystallization is an effective purification technique based on differences in solubility.[7] An ideal solvent will dissolve the compound well when hot but poorly when cold, leaving impurities either undissolved in the hot solvent or dissolved in the cold solvent (mother liquor).[8] For a moderately polar compound like this compound, a solvent system like ethanol/water or a hydrocarbon solvent like hexanes or toluene is a good starting point.
-
Solvent Selection: In a test tube, add a small amount of crude product and test its solubility in a candidate solvent (e.g., hexanes) at room temperature and upon heating. The goal is insolubility at room temperature and complete dissolution at the solvent's boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Chemical Reactivity and Applications in Drug Development
The true utility of this compound for drug development professionals lies in its differentiated reactivity, which allows for selective, sequential chemical modifications.
Reactivity of the Aryl Halides
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[9][10] This difference is the cornerstone of its application as a synthetic building block. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.
This allows for a sequential cross-coupling strategy. A boronic acid can be coupled at the C2 position (iodine) under standard Suzuki conditions, leaving the chlorine atom at C4 untouched. The resulting product can then be subjected to a second, often more forcing, cross-coupling reaction at the C4 position to build molecular complexity in a controlled manner.
This stepwise approach is invaluable in medicinal chemistry for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[9]
Other Reactions
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be readily deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which is a potent nucleophile for reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively.[11]
-
Electrophilic Aromatic Substitution: While the ring is generally deactivated by the halogens, the powerful activating effect of the hydroxyl group still permits further substitution (e.g., nitration, halogenation). The incoming electrophile will be directed primarily to the C6 position, which is ortho to the hydroxyl group and not sterically hindered.
Safety, Handling, and Toxicology
This compound is an irritant and is harmful if ingested or comes into contact with skin. Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Inhaled | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Target Organ Toxicity | H335: May cause respiratory irritation |
Source: Sigma-Aldrich
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood.[1]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 71643-66-8 [chemicalbook.com]
- 4. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
Synthesis and preparation of 4-Chloro-2-iodophenol
An In-depth Technical Guide to the Synthesis and Preparation of 4-Chloro-2-iodophenol
This guide provides a comprehensive technical overview for the synthesis of this compound (C₆H₄ClIO), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the primary synthetic methodologies, elucidating the underlying chemical principles and offering detailed, field-proven protocols. We will explore two robust and validated pathways: the direct electrophilic iodination of 4-chlorophenol and the Sandmeyer reaction starting from 2-amino-4-chlorophenol.
Introduction to this compound
This compound is an organic compound characterized by a phenol ring substituted with a chlorine atom at the para-position (position 4) and an iodine atom at the ortho-position (position 2) relative to the hydroxyl group.[1][2] It typically appears as a white to pale yellow crystalline powder.[3] While some sources report a melting point of approximately 77°C, others indicate a range of 130-134°C; this variation may depend on the crystalline form and purity of the sample.[3] It exhibits solubility in common organic solvents like ethanol, ethers, and benzene, with slight solubility in water.[3]
The strategic placement of three distinct functional groups—hydroxyl, chloro, and iodo—on the aromatic ring makes this compound a versatile intermediate in organic synthesis. It is particularly valuable in the construction of more complex molecules, including dyes and pigments.[3] The iodo-substituent, in particular, serves as an excellent leaving group and a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in pharmaceutical and materials science research.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be efficiently achieved via two principal routes, each with distinct advantages and mechanistic underpinnings.
-
Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the 4-chlorophenol backbone through an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. With the para-position blocked, substitution is directed to the ortho-position.
-
Sandmeyer Reaction: This classic transformation provides an indirect route, starting from 2-amino-4-chlorophenol. The amino group is first converted into a diazonium salt, which is subsequently displaced by an iodide ion. This method is renowned for its high yield and specificity.
The choice between these methods depends on factors such as starting material availability, desired yield, and scalability.
Figure 1: Divergent synthetic pathways to this compound.
Method A: Direct Electrophilic Iodination of 4-Chlorophenol
Scientific Rationale and Mechanism
Direct iodination of aromatic compounds with molecular iodine (I₂) is generally a slow and reversible reaction.[4] To facilitate a successful transformation, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[4][5] A highly effective and green system utilizes the in-situ oxidation of sodium iodide (NaI) with sodium hypochlorite (NaOCl, common bleach) in an aqueous alcohol solvent.[6] This method proceeds rapidly at low temperatures and offers excellent regioselectivity for the ortho position on the 4-chlorophenol ring.[6][7]
The reaction mechanism begins with the oxidation of iodide ions (I⁻) by hypochlorite (OCl⁻) to form hypoiodous acid or a related electrophilic species. This species is then attacked by the electron-rich aromatic ring of 4-chlorophenol, forming a sigma complex intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product.
Experimental Protocol: Iodination using NaI/NaOCl
This protocol is adapted from established procedures for the selective iodination of phenols.[6][7]
Table 1: Reagents and Materials for Direct Iodination
| Reagent/Material | Quantity (for 1g scale) | Moles (approx.) | Purpose |
| 4-Chlorophenol | 1.0 g | 7.78 mmol | Starting Material |
| Sodium Iodide (NaI) | 1.28 g | 8.56 mmol (1.1 eq) | Iodine Source |
| Methanol | 20 mL | - | Solvent |
| 6% Sodium Hypochlorite (NaOCl) | ~10.4 mL | 8.56 mmol (1.1 eq) | Oxidizing Agent |
| 10% Sodium Thiosulfate (Na₂S₂O₃) | 10 mL | - | Quenching Agent |
| 2 M Hydrochloric Acid (HCl) | As needed | - | Acidification/Precipitation |
| Deionized Water | As needed | - | Washing/Recrystallization |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-chlorophenol and 1.28 g of sodium iodide in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of Oxidant: Using a dropping funnel, add ~10.4 mL of 6% sodium hypochlorite solution dropwise to the stirred, cooled solution over a period of 30 minutes. Maintain the temperature at or below 5°C throughout the addition. A color change may be observed as the reaction progresses.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 60 minutes to ensure complete conversion.
-
Quenching: Remove the ice bath and add 10 mL of 10% sodium thiosulfate solution to quench any unreacted iodine and hypochlorite. Stir for 5 minutes.
-
Precipitation: Acidify the mixture by adding 2 M HCl in small portions while stirring. Monitor the pH with pH paper, aiming for a final pH of 3-4. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Figure 2: Experimental workflow for the direct iodination of 4-chlorophenol.
Method B: Sandmeyer Reaction from 2-Amino-4-chlorophenol
Scientific Rationale and Mechanism
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl diazonium salts.[8] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][9] The synthesis of this compound via this route begins with the diazotization of 2-amino-4-chlorophenol. In a cold, acidic solution, sodium nitrite (NaNO₂) converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly reactive and typically used immediately without isolation.
In the second step, the diazonium salt solution is treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen group (N₂), which is an excellent leaving group. This substitution reaction proceeds smoothly to form the desired this compound with high regioselectivity and yield.[10][11]
Experimental Protocol: Sandmeyer Reaction
This protocol is based on a reported high-yield synthesis of this compound.[10] The synthesis of the starting material, 2-amino-4-chlorophenol, can be achieved via the reduction of 4-chloro-2-nitrophenol.[12]
Table 2: Reagents and Materials for Sandmeyer Reaction
| Reagent/Material | Quantity (for 50g scale) | Moles (approx.) | Purpose |
| 2-Amino-4-chlorophenol | 50.0 g | 0.35 mol | Starting Material |
| 2.5 N Hydrochloric Acid (HCl) | 500 mL | 1.25 mol | Solvent/Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 25.25 g | 0.37 mol (1.05 eq) | Diazotizing Agent |
| Potassium Iodide (KI) | 70.0 g | 0.42 mol (1.2 eq) | Iodide Source |
| Ethyl Acetate | As needed | - | Extraction Solvent |
| Deionized Water | As needed | - | Solvent |
Step-by-Step Procedure:
-
Dissolution: In a suitable reaction vessel (e.g., a 1 L three-neck flask), dissolve 50.0 g of 2-amino-4-chlorophenol in 500 mL of 2.5 N hydrochloric acid solution.
-
Cooling: Cool the resulting solution to 0°C using an ice-salt bath with vigorous mechanical stirring.
-
Diazotization: Prepare a solution of 25.25 g of sodium nitrite in 50 mL of water and cool it. Add this nitrite solution slowly and dropwise to the cooled amine solution, ensuring the temperature is maintained at 0-5°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Iodide Addition: In a separate beaker, prepare a solution of 70.0 g of potassium iodide in 100 mL of water and pre-cool it in an ice bath. Slowly add this cold KI solution to the diazonium salt mixture. Effervescence (evolution of N₂ gas) will be observed.
-
Warm to Room Temperature: After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 150 mL).
-
Isolation: Combine the organic phases, wash with a dilute sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. A reported yield for this procedure is 99%.[10]
-
Purification: If necessary, the product can be further purified by column chromatography or recrystallization.
Figure 3: Experimental workflow for the Sandmeyer synthesis of this compound.
Comparative Analysis of Synthetic Methods
Both methods offer viable routes to this compound. The choice of method can be guided by the following comparison:
Table 3: Comparison of Synthesis Routes
| Parameter | Method A: Direct Iodination | Method B: Sandmeyer Reaction |
| Starting Material | 4-Chlorophenol | 2-Amino-4-chlorophenol |
| Number of Steps | One-pot synthesis | Two steps (diazotization + substitution) |
| Reported Yield | Good to excellent, but can be variable. | Very high (up to 99% reported).[10] |
| Reagents | NaI, NaOCl (bleach); relatively common and inexpensive. | NaNO₂, KI, HCl; requires careful handling of nitrite. |
| Reaction Conditions | Low temperature (0°C). | Requires strict low-temperature control (0-5°C) for diazotization. |
| Safety Concerns | Use of bleach. | Diazonium salts can be unstable/explosive if isolated or heated. |
| Scalability | Generally straightforward to scale. | Requires efficient cooling for large-scale diazotization. |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care. It may cause irritation to the skin, eyes, and respiratory system.[3] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and the reagents for its synthesis. All reactions should be performed in a well-ventilated fume hood. Special care must be taken during the Sandmeyer reaction, as diazonium salts can be explosive under certain conditions; they should never be allowed to dry out and should be used in solution immediately after preparation.
Conclusion
The synthesis of this compound is well-documented, with two primary, highly effective methods available to researchers. The direct iodination of 4-chlorophenol offers a simple, one-pot procedure using readily available reagents. In contrast, the Sandmeyer reaction, while involving an additional synthetic step to prepare the starting amine, provides an exceptionally high-yield and clean conversion. The selection of the optimal synthetic route will depend on specific laboratory capabilities, economic considerations, and the desired scale of production. This guide provides the foundational knowledge and practical protocols necessary for the successful preparation of this valuable chemical intermediate.
References
- 1. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. studylib.net [studylib.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 71643-66-8 [chemicalbook.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 4-Chloro-2-iodophenol: A Strategic Building Block in Modern Synthesis
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical exploration of 4-Chloro-2-iodophenol, a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. This guide moves beyond simple data recitation to provide a deeper understanding of the molecule's properties, synthesis, and strategic application, grounded in established chemical principles. As a versatile synthetic intermediate, understanding the nuances of its reactivity is paramount for professionals engaged in the design and development of novel chemical entities.
Core Identification and Physicochemical Profile
This compound is a di-halogenated phenol featuring both a chlorine and an iodine atom on the benzene ring. This substitution pattern provides distinct points of reactivity, making it a valuable building block for constructing complex molecular architectures.[1][2] Its fundamental identifiers and properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 71643-66-8 | [3][4][5] |
| IUPAC Name | This compound | [3][4] |
| Molecular Formula | C₆H₄ClIO | [3][4] |
| Molecular Weight | 254.45 g/mol | [3][4] |
| InChIKey | JKPLMQJLGBBFLO-UHFFFAOYSA-N | [3][4] |
| SMILES | OC1=C(I)C=C(Cl)C=C1 | [1][3] |
| Appearance | White to pale yellow or orange crystalline powder | [6][7] |
| Melting Point | 75.0 to 79.0 °C | [8] |
| Boiling Point | 225.1 ± 20.0 °C (Predicted) | [8] |
| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [8] |
| Storage | Sealed in a dry, dark place at room temperature | [8] |
Synthesis Pathway: A Reliable Laboratory-Scale Protocol
The synthesis of this compound is reliably achieved from its amino precursor, 2-amino-4-chlorophenol, via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt, which is subsequently displaced by an iodide. The causality behind this choice of precursor is its commercial availability and the high efficiency of the diazotization-iodination sequence.
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-documented procedure yielding high purity and excellent yield.[5][8]
Materials:
-
2-Amino-4-chlorophenol
-
2.5 N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
Deionized Water
-
Ice Bath
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-4-chlorophenol (e.g., 50 g, 0.35 mol) in 500 mL of 2.5 N hydrochloric acid solution in a suitable reaction vessel.
-
Diazotization: Cool the resulting solution to 0°C using an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 25.25 g, 0.37 mol in 50 mL of water) dropwise. The slow addition and low temperature are critical to prevent the premature decomposition of the unstable diazonium salt.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: Slowly add a pre-cooled aqueous solution of potassium iodide (e.g., 70 g, 0.42 mol in 100 mL of water) to the reaction mixture. The iodide ion acts as a nucleophile, displacing the diazonium group.
-
Warm-up and Reaction: Gradually warm the reaction mixture to room temperature and continue stirring overnight. This allows the substitution reaction to proceed to completion.
-
Extraction: Upon completion, transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Isolation: Combine the organic phases and remove the solvent by reduced pressure distillation to yield the final product, this compound. A yield of approximately 99% has been reported for this procedure.[5][8]
Caption: Workflow for the synthesis of this compound.
Strategic Applications in Drug Development & Synthesis
This compound serves as a powerful intermediate in the synthesis of pharmacologically active molecules.[9][10] Its utility lies in the differential reactivity of its two halogen atoms, which enables selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions.
The Principle of Selective Reactivity
In palladium-catalyzed reactions such as the Suzuki-Miyaura or Sonogashira couplings, the rate of oxidative addition to the palladium(0) catalyst is significantly faster for an aryl-iodine bond than for an aryl-chlorine bond.[6] This principle is the cornerstone of its strategic use; it allows chemists to perform a coupling reaction selectively at the 2-position (iodo) while leaving the 4-position (chloro) intact for a subsequent, different transformation. This stepwise approach is fundamental for building the complex scaffolds found in many modern drug candidates.[6][9]
Representative Protocol: Selective Suzuki-Miyaura Coupling
The following is a representative protocol for the selective Suzuki-Miyaura cross-coupling at the C-I bond of this compound. This reaction is a workhorse in medicinal chemistry for forming biaryl structures.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the desired arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture, typically between 80-110°C, and stir for 2 to 24 hours. The choice of a higher temperature facilitates the catalytic cycle but is generally mild enough to avoid reacting the C-Cl bond.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 2-aryl-4-chlorophenol.
Caption: The catalytic cycle of a selective Suzuki-Miyaura reaction.
Analytical Characterization and Quality Control
Ensuring the purity of this compound and monitoring its reactions requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this purpose.
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase like acetonitrile/water, coupled with a UV detector, is suitable for assessing purity and quantifying the compound in reaction mixtures.[7]
-
GC-MS: For volatile derivatives or trace analysis, GC-MS is highly effective. The compound can be derivatized (e.g., acetylation) to improve its chromatographic properties. This technique provides both retention time for identification and a mass spectrum for structural confirmation.[7][11]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4][12]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
This guide provides a foundational yet in-depth overview of this compound, highlighting its significance as a strategic tool for chemists. Its well-defined synthesis and, most importantly, its capacity for selective functionalization make it an invaluable asset in the quest for novel therapeutics and advanced materials.
References
- 1. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 71643-66-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-2-iodophenol
Introduction: Beyond the Name and Formula
In the field of synthetic chemistry and drug development, 4-Chloro-2-iodophenol (CAS No. 71643-66-8) is a valuable substituted phenol, often employed as a building block in the synthesis of more complex molecules.[1] Its utility as a chemical intermediate demands rigorous and unambiguous structural verification.[1] While its name and molecular formula, C₆H₄ClIO, provide a basic identity, they do not confirm purity, isomeric integrity, or the absence of residual starting materials. For this, we must turn to the precise language of spectroscopy.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not universally published, this paper synthesizes available mass spectrometry data with expertly reasoned predictions for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach mirrors the real-world challenge scientists face when characterizing novel or sparsely documented compounds, blending empirical data with a foundational understanding of chemical principles.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 71643-66-8 | [2] |
| Molecular Formula | C₆H₄ClIO | [2] |
| Molecular Weight | 254.45 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 75.0 to 79.0 °C | [2][4] |
Part 1: Mass Spectrometry (MS) – The Molecular Fingerprint
Expertise & Rationale: For a molecule of this nature, Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is the ideal starting point. EI provides robust fragmentation, creating a detailed fingerprint, while GC ensures we are analyzing a pure compound separated from any potential impurities. The primary goals are to confirm the molecular weight and to observe fragmentation patterns that logically correspond to the proposed structure.
Data Interpretation & Analysis:
The mass spectrum of this compound is defined by two key features: its molecular ion cluster and a predictable fragmentation pathway dominated by the weakest bonds.
-
The Molecular Ion (M⁺): The molecular weight is 254.45 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of two peaks: the M⁺ peak at m/z 254 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 256 (for the ³⁷Cl isotope). The expected intensity ratio of these peaks is approximately 3:1, a hallmark signature for a monochlorinated compound.[3][5]
-
Key Fragmentation Pathways: The C-I bond is significantly weaker than the other bonds in the aromatic ring. Therefore, the most prominent fragmentation event is the homolytic cleavage of this bond.[6]
-
Loss of Iodine ([M-I]⁺): This results in a fragment at m/z 127. This is often the base peak or a very significant peak in the spectrum of ortho-iodophenols.[6]
-
Loss of Carbon Monoxide ([M-CO]⁺): Phenolic compounds are also known to undergo rearrangement and lose a neutral CO molecule, which would yield a fragment cluster around m/z 226/228.[5]
-
Predicted Mass Spectrometry Data
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Rationale |
| 254 | 256 | [C₆H₄ClIO]⁺ | Molecular Ion (M⁺) |
| 127 | 129 | [C₆H₄ClO]⁺ | Loss of an iodine radical (·I) from M⁺. Expected to be a major peak. |
| 226 | 228 | [C₅H₄ClI]⁺ | Loss of neutral carbon monoxide (CO) from M⁺. |
| 99 | 101 | [C₅H₄Cl]⁺ | Loss of CO from the [M-I]⁺ fragment. |
Visualization: Predicted EI Fragmentation Pathway
References
- 1. chembk.com [chembk.com]
- 2. This compound | 71643-66-8 [chemicalbook.com]
- 3. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 71643-66-8 [sigmaaldrich.com]
- 5. whitman.edu [whitman.edu]
- 6. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-iodophenol for Research and Development
This document provides a comprehensive technical overview of the safety, handling, and material safety data for 4-Chloro-2-iodophenol (CAS No. 71643-66-8). It is intended for researchers, chemists, and professionals in drug development who may handle this compound. The guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, ensuring a self-validating system of laboratory safety.
Core Compound Identification and Properties
This compound is a halogenated aromatic compound utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and other chemical applications.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 71643-66-8 | [2][3] |
| Molecular Formula | C₆H₄ClIO | [1][2][3] |
| Molecular Weight | 254.45 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 75.0 to 79.0 °C | [1] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [1] |
| IUPAC Name | This compound | [3] |
Hazard Analysis and GHS Classification
A rigorous understanding of the inherent hazards of this compound is critical. This compound is classified under the Globally Harmonized System (GHS) and presents multiple health risks upon exposure.[2][3][4] The primary rationale for the stringent handling protocols described later is to mitigate these inherent dangers.
| Hazard Class & Category | Hazard Statement Code | Hazard Statement Description | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | [2][3][4] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) | [3][5] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | [3][4][5] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | [2][3][4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | [2][3][4] |
| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | [2][4][6] |
The presence of iodine and chlorine on the phenol ring contributes to its reactivity and toxicity. Phenolic compounds, in general, can be corrosive and readily absorbed through the skin, while the halogen substituents can enhance this effect and introduce other toxicological pathways.
Caption: Core GHS health hazards of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of solid this compound and its solutions must occur in a well-ventilated area.[2][4][5] A certified chemical fume hood is mandatory for weighing, transferring, and reaction setups to prevent inhalation of dust or vapors.[7][8]
-
Safety Stations: Emergency eyewash fountains and safety showers must be readily available and unobstructed in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol and diagram illustrate the necessary choices to prevent exposure.
Experimental Protocol: PPE Selection and Donning
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum, but for prolonged handling or risk of splash, double-gloving or using thicker gloves (e.g., neoprene or butyl rubber) is recommended.[5][9] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required.[2][4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][10]
-
Body Protection: A long-sleeved laboratory coat is mandatory.[2][9] For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron or suit should be considered.[6][10]
-
Respiratory Protection: If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[2][4] For solid dust, a particulate respirator (e.g., N95) may be sufficient, but for solutions or heated material, a full-face respirator with organic vapor cartridges is necessary.[2][4][8]
Caption: Decision workflow for selecting appropriate PPE.
Safe Storage and Handling Procedures
Proper storage and handling are paramount to preventing accidental exposure and maintaining compound integrity.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5] The recommended storage temperature is between 2-8°C.[2] The material is noted to be light and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon) is advisable for long-term stability.[2][5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
-
General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2][5] Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Contaminated work clothing should be laundered separately from other clothes.[5]
Emergency Procedures: A Systematic Response
In the event of an exposure or spill, a rapid and correct response is crucial.
First-Aid Measures
The following steps are based on established first-aid protocols for chemical exposures.[2][4][11]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[2][4]
Caption: Logic tree for first-aid response to exposure.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]
-
Hazards from Combustion: While the compound itself is not highly flammable, containers may burn.[5] Thermal decomposition can generate toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen iodide.[2]
-
Protective Actions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[2][4] Do not approach containers suspected to be hot.[5]
Accidental Release Measures
-
Minor Spills (Solid): Clean up spills immediately. Avoid generating dust.[5] Wear full PPE, including respiratory protection. Use dry cleanup procedures (e.g., gently sweep or vacuum) and place the material into a clean, dry, labeled, and sealed container for disposal.[5][6]
-
Major Spills: Evacuate unnecessary personnel from the area.[2] Alert emergency services.[5] Control personal contact by wearing appropriate PPE. Prevent the spill from entering drains or waterways.[5][7] Contain and collect the material for disposal in a designated hazardous waste container.[5] Wash the spill area thoroughly with water afterwards.[5]
Disposal Considerations
Chemical waste must be handled with the same care as the parent compound.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous waste.[9] It should be collected in a designated, sealed, and clearly labeled container for halogenated organic compounds.[4][9] Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][4][5] Do not mix with other waste streams.[7]
References
- 1. chembk.com [chembk.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
IUPAC name and synonyms for 4-Chloro-2-iodophenol
An In-depth Technical Guide to 4-Chloro-2-iodophenol
Introduction
This compound is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a trifunctional molecule, featuring hydroxyl, chloro, and iodo groups on a benzene ring, it serves as a highly versatile building block in organic synthesis. The distinct reactivity of each functional group allows for selective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.
Section 1: Chemical Identity and Properties
A precise understanding of a compound's nomenclature and physicochemical properties is fundamental for its application in a research setting.
Nomenclature and Identifiers
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage methods.
| Property | Value | Source(s) |
| Molecular Weight | 254.45 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 77°C to 134°C (reported values vary) | [5] |
| Solubility | Soluble in ethanol, ethers, benzene; slightly soluble in water | [5] |
| Purity | Commercially available in purities of 95-98% |
Section 2: Synthesis and Chemical Reactivity
The synthetic route to this compound is a classic example of aromatic chemistry that provides insight into its reactivity.
Synthetic Pathway: Diazotization-Iodination
A common and efficient method for synthesizing this compound is via a Sandmeyer-type reaction, starting from 2-amino-4-chlorophenol.[7]
The Causality Behind the Experimental Choices:
-
Diazotization : 2-amino-4-chlorophenol is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0°C). The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing.
-
Iodination : The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group (N₂), which is an excellent leaving group, to yield the final product, this compound.[7]
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The utility of this compound stems from the differential reactivity of its functional groups.
-
Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions.
-
Iodo Group : The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. This position is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[8]
-
Chloro Group : The chloro group is less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the 2-position. However, under more forcing conditions, it can also participate in nucleophilic aromatic substitution or coupling reactions.
Section 3: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a critical intermediate.
Intermediate for Complex Syntheses
Its primary application is as a chemical intermediate in the synthesis of more complex molecules.[5] The ortho-iodo and para-chloro substitution pattern provides a scaffold for building polysubstituted aromatic compounds with precise regiochemistry, which is essential for creating:
-
Lead Compounds : In medicinal chemistry, it can be used to generate libraries of compounds for screening against biological targets.[5]
-
Dyes and Pigments : The aromatic structure is a common feature in chromophores, and this compound can be used to synthesize specialized dyes.[5]
A Scaffold for Drug Discovery
While specific examples for this compound are proprietary, the broader class of iodophenols is invaluable in drug development. For instance, 4-iodophenol is a known intermediate in the synthesis of agonists for the estrogen β receptor, which is a target for diseases like osteoporosis and certain cancers.[9] By analogy, this compound offers a platform to develop novel small molecule inhibitors and receptor modulators where the specific halogenation pattern can influence binding affinity, selectivity, and metabolic stability.[8]
Section 4: Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system for the synthesis of this compound, based on established chemical principles.[7]
Materials and Equipment:
-
2-amino-4-chlorophenol
-
2.5N Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Deionized water
-
Magnetic stirrer with cooling bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution : In a suitable reaction vessel, dissolve 50 g (0.35 mol) of 2-amino-4-chlorophenol in 500 ml of 2.5N hydrochloric acid solution.
-
Cooling : Cool the resulting solution to 0°C using an ice-water bath. Maintain this temperature for the next step.
-
Diazotization : Slowly add, in a dropwise manner, a solution of 25.25 g (0.37 mol) of sodium nitrite dissolved in 50 ml of water. Stir the reaction mixture at 0°C for 30 minutes upon completion of the addition. The formation of the diazonium salt is observed.
-
Iodination : Slowly add a pre-cooled solution of 70 g (0.42 mol) of potassium iodide dissolved in 100 ml of water to the reaction mixture.
-
Reaction Completion : Gradually warm the reaction mixture to room temperature and continue stirring overnight.
-
Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases.
-
Purification : Remove the ethyl acetate solvent by reduced pressure distillation using a rotary evaporator to yield the crude product. Further purification can be achieved by crystallization.[5] The expected yield is approximately 89.7 g (99%).[7]
Section 5: Safety and Handling
Proper handling of this compound is essential due to its hazardous properties.[5]
Hazard Identification
-
GHS Classification : Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[10][11]
-
Skin Protection : Wear impervious protective gloves and clothing to prevent skin contact.[11]
-
Respiratory Protection : Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[10][11]
Storage and Disposal
-
Storage : Store in a cool (2-8 °C is recommended), dry, and well-ventilated place.[10] Keep the container tightly closed and protect from light and air.[10]
-
Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a cornerstone intermediate for synthetic chemists. Its well-defined structure and predictable, selective reactivity make it an invaluable tool for constructing complex molecules. For professionals in drug development and materials science, this compound offers a reliable and versatile starting point for innovation, enabling the efficient synthesis of novel compounds with tailored properties. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.
References
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- 3. This compound CAS#: 71643-66-8 [amp.chemicalbook.com]
- 4. This compound - CAS:71643-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 71643-66-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide on the Reactivity and Stability of 4-Chloro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-iodophenol is a versatile halogenated phenol derivative that serves as a critical building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a hydroxyl group and two different halogen atoms on the aromatic ring, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the reactivity and stability of this compound, with a focus on its application in cross-coupling reactions and considerations for its handling and storage.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₆H₄ClIO, is a white to pale yellow crystalline powder.[1] Its utility as a chemical intermediate stems from the differential reactivity of its functional groups: the nucleophilic hydroxyl group, the highly reactive iodine atom, and the less reactive chlorine atom. This graded reactivity allows for selective, stepwise modifications of the aromatic core, making it an invaluable synthon for the construction of complex molecular architectures. Its applications range from the synthesis of lead compounds in drug discovery to the development of novel dyes and pigments.[1] Halogenated phenols, in general, are important intermediates in pharmaceutical research. For instance, the related compound 4-iodophenol is crucial in synthesizing agonists for the estrogen β receptor, highlighting the significance of such structures in developing treatments for hormone-dependent diseases.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | [1][3][4][5][6][7] |
| Molecular Weight | 254.45 g/mol | [3][4][5][6][7] |
| Melting Point | 75.0 to 79.0 °C | [1] |
| Boiling Point | 225.1°C at 760 mmHg | [1] |
| Density | 2.087 g/cm³ | [1][8] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water.[1] |
Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is dominated by the differential reactivity of the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond, enabling highly selective transformations.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl structures.[9] In the case of this compound, the reaction can be directed to selectively occur at the C-I bond.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]
Caption: Workflow for the selective Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Selective Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq).[10]
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %).[11]
-
Solvent and Reaction Conditions: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).[11] Heat the reaction mixture, typically between 80-110 °C, and monitor the progress by TLC or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired 2-aryl-4-chlorophenol.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] Similar to the Suzuki coupling, the C-I bond of this compound exhibits preferential reactivity.
Reaction Principle: The reaction proceeds through a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[14]
Caption: Simplified workflow of the Sonogashira coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine. Then, add the terminal alkyne (1.0-1.2 eq) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue is then subjected to an aqueous workup and extraction, followed by purification of the crude product by chromatography.
Stability and Handling
The stability of this compound is a critical consideration for its storage and use in synthesis.
Thermal Stability
This compound is a crystalline solid at room temperature and is generally stable under normal handling and storage conditions.[15] However, like many halogenated phenols, it can be sensitive to high temperatures.
Chemical Stability
-
Light Sensitivity: The compound is noted to be light-sensitive, and therefore should be stored in a dark place.[15]
-
Air Sensitivity: It is also reported to be air-sensitive, and keeping the contents under an inert gas is recommended.[15]
-
Incompatible Materials: Strong oxidizing agents should be avoided.[15]
Recommended Storage Conditions
To ensure the integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, well-ventilated area, with some suppliers recommending refrigeration between 2-8 °C.[15][16]
-
Atmosphere: Keep the container tightly closed and preferably under an inert atmosphere.[8][15]
-
Container: Store in the original, securely sealed containers, protected from physical damage.[17]
Safety and Toxicology
This compound is classified as a toxic and irritant compound.[1]
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[15] It may also cause respiratory irritation.[15]
-
Precautionary Measures: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including protective gloves, chemical goggles or a face shield, and respiratory protection.[8][15] Work should be conducted in a well-ventilated area, and all personal contact, including inhalation, should be avoided.[17]
Conclusion
This compound is a strategically important intermediate in organic synthesis, offering a platform for selective C-C bond formation through well-established cross-coupling methodologies. Its differential halogen reactivity is the cornerstone of its synthetic utility. A comprehensive understanding of its reactivity, coupled with strict adherence to appropriate storage, handling, and safety protocols, is essential for its successful application in research and development.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
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- 4. scbt.com [scbt.com]
- 5. 71643-66-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound | CAS 71643-66-8 [matrix-fine-chemicals.com]
- 7. This compound - CAS:71643-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. This compound | 71643-66-8 [sigmaaldrich.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols: 4-Chloro-2-iodophenol as a Strategic Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 4-chloro-2-iodophenol in pharmaceutical synthesis. This uniquely substituted phenol serves as a versatile building block, enabling the construction of complex molecular architectures found in a variety of therapeutic agents. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for key transformations, and present data in a clear, comparative format. The protocols herein are designed to be self-validating, with an emphasis on explaining the "why" behind each experimental step, thereby empowering researchers to adapt and troubleshoot effectively.
Introduction: The Strategic Advantage of this compound
This compound is a white to pale yellow crystalline powder with a molecular formula of C₆H₄ClIO.[1] Its utility as a precursor in pharmaceutical synthesis stems from the differential reactivity of its three functional groups: the phenolic hydroxyl, the iodo substituent, and the chloro substituent. The presence of two different halogen atoms allows for selective, sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry for building molecular complexity.[2] The hydroxyl group provides a handle for etherification or can direct ortho-lithiation. This trifecta of reactivity makes this compound a highly valuable and strategic starting material in the synthesis of diverse pharmaceutical scaffolds.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 71643-66-8 | [3][4] |
| Molecular Formula | C₆H₄ClIO | [4][5] |
| Molecular Weight | 254.45 g/mol | [4][5] |
| Melting Point | 75-79 °C | [6] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [1] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8] All manipulations should be carried out in a well-ventilated fume hood.[7] Store the compound in a cool, dry, and dark place, as it is light-sensitive.[3]
Core Synthetic Applications
The strategic placement of the iodo and chloro groups on the phenol ring allows for a hierarchical approach to molecular construction. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in pharmaceutical synthesis, and this compound is an ideal substrate.[9]
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[2] The higher reactivity of the C-I bond allows for selective coupling with boronic acids at the C2 position, leaving the C-Cl bond intact for subsequent transformations.[2][10] This is crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11][12]
-
Application Example: Synthesis of precursors for Selective Androgen Receptor Modulators (SARMs). Many SARM candidates feature a biaryl core, which can be efficiently constructed using a Suzuki coupling strategy.[13][14]
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[15][16] Similar to the Suzuki coupling, the reaction can be performed selectively at the C2 position of this compound to introduce a wide range of primary and secondary amines.[17][18] This is particularly useful in the synthesis of compounds targeting receptors and enzymes where an aniline or related moiety is required for biological activity.
-
Application Example: The synthesis of various kinase inhibitors and other targeted therapies often involves the installation of an arylamine pharmacophore.
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne.[10][19] This reaction provides a linear and rigid linker, which can be valuable in positioning pharmacophoric groups in a specific orientation for optimal target binding. The selective reaction at the C2-iodo position is again advantageous.[20]
-
Application Example: Synthesis of rigid scaffolds for antiviral and anticancer agents.
Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily converted to an ether via Williamson ether synthesis.[21] This transformation is often employed to modulate the physicochemical properties of a drug candidate, such as its solubility and lipophilicity, or to introduce a key pharmacophoric element.
-
Application Example: The synthesis of tramadol analogues, where a methoxy group is present on the aromatic ring, can be envisioned starting from the corresponding ether of this compound.[22][23]
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be necessary depending on the specific substrates and desired scale.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Add the degassed 1,4-dioxane/water mixture to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Palladium(II) acetate and Triphenylphosphine: This combination forms the active Pd(0) catalyst in situ.
-
Potassium Carbonate: A mild base is required for the transmetalation step of the Suzuki catalytic cycle.[2]
-
Dioxane/Water Solvent System: This mixture provides good solubility for both the organic and inorganic reagents. Water is essential for the activity of the base.
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which would lead to deactivation.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the selective amination at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
Xantphos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and Xantphos (0.03 eq).
-
Evacuate and backfill the tube with inert gas.
-
Add degassed anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality Behind Choices:
-
Pd₂(dba)₃ and Xantphos: A common and effective catalyst system for Buchwald-Hartwig aminations. Xantphos is a bulky, electron-rich ligand that promotes the catalytic cycle.[24]
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[24]
-
Anhydrous Toluene: The reaction is sensitive to moisture, which can consume the base and deactivate the catalyst.
-
Inert Atmosphere: Crucial for maintaining the integrity of the catalyst and the strong base.
Case Study: Synthesis of a SARM Precursor
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have a similar anabolic effect to androgenic drugs but with reduced androgenic effects.[25] Many SARMs possess a core structure that can be accessed via intermediates derived from this compound.
The synthesis of a key precursor for a class of hydantoin-based SARMs can be envisioned. The initial step would involve a selective Suzuki coupling of this compound with a suitable boronic acid. The resulting 2-aryl-4-chlorophenol can then undergo further functionalization.
Conclusion
This compound is a powerful and versatile precursor in pharmaceutical synthesis. Its unique substitution pattern allows for selective and sequential functionalization, providing a strategic advantage in the construction of complex and diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.
References
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- 5. 71643-66-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound CAS#: 71643-66-8 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
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- 21. benchchem.com [benchchem.com]
- 22. redalyc.org [redalyc.org]
- 23. researchgate.net [researchgate.net]
- 24. jk-sci.com [jk-sci.com]
- 25. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Substituted Phenols Utilizing the Orthogonal Reactivity of 4-Chloro-2-iodophenol
Abstract
Substituted phenols are critical structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of synthetic strategies leveraging 4-Chloro-2-iodophenol as a versatile starting material. The distinct reactivity of the C-I and C-Cl bonds allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[3][4] We present detailed, field-proven protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, complete with mechanistic insights, data tables, and process diagrams to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Advantage of this compound
The synthesis of polysubstituted aromatic compounds with precise regiochemical control is a central challenge in organic chemistry.[1] this compound emerges as a highly valuable building block due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the more robust carbon-chlorine (C-Cl) bond.[5] This reactivity gap is rooted in the bond dissociation energies (BDE), where C-I < C-Br < C-Cl.[3][4]
This inherent chemoselectivity allows for a modular, two-step approach to synthesis:
-
Initial functionalization at the C2 position (iodine) under milder conditions.
-
Subsequent functionalization at the C4 position (chlorine) under more forcing conditions.
This "orthogonal" handle strategy minimizes the need for complex protecting group manipulations and enables the efficient construction of diverse 2,4-disubstituted phenol libraries, which are prevalent in many biologically active compounds.[6][7]
General Workflow for Chemoselective Cross-Coupling
A typical experimental workflow for the selective functionalization of this compound involves careful control of reagents and conditions to ensure high selectivity and yield. The process is systematic, from reaction setup under an inert atmosphere to rigorous analysis of the final product.
Figure 1: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] When using this compound, the reaction can be directed with high fidelity to the C-I bond.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the more labile C-I bond to a Pd(0) complex.[9] This is the rate-determining step and the source of the reaction's chemoselectivity. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (activated by a base) followed by reductive elimination to yield the 2-aryl-4-chlorophenol product and regenerate the Pd(0) catalyst.[10]
Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(phenyl)phenol
This protocol is a robust starting point and may be optimized for different boronic acids.[8][9]
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq, e.g., 254 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%, 35 mg, 0.03 mmol).
-
Solvent Addition: Add degassed solvent, such as a mixture of Dioxane/H₂O (4:1, 5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Representative Data
| Entry | Aryl Boronic Acid | Product | Yield (%) | Conditions |
| 1 | Phenylboronic acid | 4-Chloro-[1,1'-biphenyl]-2-ol | ~90% | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxy-[1,1'-biphenyl]-2-ol | ~85% | Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 100°C |
| 3 | 3-Pyridinylboronic acid | 4-Chloro-2-(pyridin-3-yl)phenol | ~78% | Pd(OAc)₂, SPhos, K₂CO₃, 1,4-Dioxane, 100°C |
Yields are representative and will vary based on scale and purification efficiency.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for creating rigid molecular scaffolds.[11] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[12]
Mechanistic Rationale
The Sonogashira reaction follows a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide. The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the Pd(II) complex.[11] The high reactivity of the C-I bond ensures selective coupling at the C2 position of this compound.
Figure 3: Dual catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)phenol
This protocol is a standard starting point for Sonogashira couplings.[13]
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq, 254 mg, 1.0 mmol), Copper(I) iodide (CuI) (5 mol%, 10 mg, 0.05 mmol), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2.5 mol%, 18 mg, 0.025 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add degassed solvent such as triethylamine (TEA) or a mixture of THF/diisopropylamine (DIPA) (5 mL). Add phenylacetylene (1.1 eq, 112 mg, 1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC. The reaction is often complete within 2-6 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired alkynylated phenol.
Representative Data
| Entry | Terminal Alkyne | Product | Yield (%) | Conditions |
| 1 | Phenylacetylene | 4-Chloro-2-(phenylethynyl)phenol | ~92% | Pd(PPh₃)₂Cl₂, CuI, TEA, RT |
| 2 | Ethynyltrimethylsilane | 4-Chloro-2-((trimethylsilyl)ethynyl)phenol | ~88% | Pd(PPh₃)₄, CuI, DIPA, 50°C |
| 3 | 1-Hexyne | 4-Chloro-2-(hex-1-yn-1-yl)phenol | ~85% | Pd(dppf)Cl₂, CuI, TEA/THF, 60°C |
Yields are representative and will vary based on scale and purification efficiency.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides.[14] This reaction has broad functional group tolerance and has largely replaced harsher traditional methods.[15]
Mechanistic Rationale
Similar to other cross-coupling reactions, the cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex.[16] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[17]
Figure 4: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol: Synthesis of 2-Anilino-4-chlorophenol
This protocol uses a common set of conditions for Buchwald-Hartwig amination.[18]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol) and a palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; a suitable phosphine ligand like XPhos, 4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq, 254 mg, 1.0 mmol) and degassed toluene (5 mL).
-
Nucleophile Addition: Add aniline (1.2 eq, 112 mg, 1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Representative Data
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Aniline | XPhos | 2-Anilino-4-chlorophenol | ~80% |
| 2 | Morpholine | RuPhos | 4-Chloro-2-(morpholino)phenol | ~87% |
| 3 | Benzylamine | BrettPhos | 2-(Benzylamino)-4-chlorophenol | ~75% |
Yields are representative and depend heavily on the specific ligand, base, and amine used.
Conclusion
This compound is a powerful and versatile building block for the regiocontrolled synthesis of 2,4-disubstituted phenols. Its orthogonal reactivity enables chemists to perform sequential cross-coupling reactions with high chemoselectivity. The protocols detailed in this guide for Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable starting points for researchers to construct diverse molecular architectures, accelerating discovery programs in pharmaceuticals, materials science, and beyond. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these powerful transformations.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical applications of phenol and their derivatives | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. ijnc.ir [ijnc.ir]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Agrochemicals from 4-Chloro-2-iodophenol
Introduction: The Strategic Importance of Halogenated Phenols in Agrochemical Synthesis
Halogenated phenols are a cornerstone in the synthesis of a diverse array of agrochemicals, lending unique properties to the final active ingredients that are crucial for their efficacy, selectivity, and environmental persistence. Among these, 4-chloro-2-iodophenol stands out as a particularly versatile building block. Its distinct substitution pattern, featuring a chlorine atom at the 4-position and an iodine atom at the 2-position on the phenol ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of two different halogens allows for selective and sequential chemical modifications, a highly desirable feature in the multi-step synthesis of modern crop protection agents.
This guide provides a comprehensive overview of the application of this compound in the synthesis of a potential phenoxyacetic acid herbicide. The protocols and insights presented herein are designed for researchers, scientists, and professionals in the field of drug and agrochemical development, offering a blend of theoretical principles and practical, field-proven methodologies.
Core Application: Synthesis of a Phenoxyacetic Acid Herbicide
Phenoxyacetic acid herbicides are a well-established class of systemic herbicides used to control broadleaf weeds.[1][2] Their mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.[3] The specific halogen substitution pattern on the phenoxy ring is a key determinant of the herbicide's activity and selectivity.[4]
This application note details the synthesis of (4-chloro-2-iodophenoxy)acetic acid, a structural analogue of highly successful herbicides such as 2,4-D ((2,4-dichlorophenoxy)acetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid).[5] The synthetic strategy employed is the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[6]
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction. In this specific application, the phenolic proton of this compound is first abstracted by a strong base, typically sodium hydroxide or potassium hydroxide, to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid (or its corresponding salt), displacing the chloride leaving group to form the desired ether linkage. The reaction is typically carried out in a polar solvent, and heating is often employed to increase the reaction rate.[3][7]
Detailed Experimental Protocol: Synthesis of (4-chloro-2-iodophenoxy)acetic acid
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of (4-chloro-2-iodophenoxy)acetic acid from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available | Base |
| Chloroacetic acid | ≥99% | Commercially Available | Alkylating agent |
| Hydrochloric acid (HCl) | 37% (concentrated) | Commercially Available | For acidification |
| Deionized water | High Purity | Laboratory Supply | Solvent and for work-up |
| Round-bottom flask | 250 mL | Laboratory Glassware | Reaction vessel |
| Reflux condenser | Laboratory Glassware | ||
| Magnetic stirrer and stir bar | Laboratory Equipment | ||
| Heating mantle | Laboratory Equipment | ||
| pH paper or pH meter | Laboratory Equipment | ||
| Büchner funnel and filter flask | Laboratory Glassware | For filtration | |
| Separatory funnel | 250 mL | Laboratory Glassware | For extraction (optional) |
| Diethyl ether (optional) | Reagent Grade | Commercially Available | For extraction |
Synthetic Workflow Diagram
Caption: Synthetic workflow for (4-chloro-2-iodophenoxy)acetic acid.
Step-by-Step Procedure
-
Preparation of the Phenoxide:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (39.3 mmol) of this compound in 50 mL of deionized water containing 3.3 g (82.5 mmol) of sodium hydroxide.
-
Stir the mixture at room temperature until the this compound is completely dissolved, forming a clear solution of sodium 4-chloro-2-iodophenoxide.
-
-
Williamson Ether Synthesis:
-
In a separate beaker, carefully dissolve 4.1 g (43.2 mmol) of chloroacetic acid in 20 mL of deionized water.
-
Attach a reflux condenser to the round-bottom flask containing the phenoxide solution.
-
Heat the solution to a gentle reflux using a heating mantle.
-
Slowly add the chloroacetic acid solution dropwise through the top of the condenser to the refluxing phenoxide solution over a period of 20-30 minutes.[3]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.[8]
-
-
Work-up and Product Isolation:
-
Allow the reaction mixture to cool to room temperature. The solution may contain the sodium salt of the product.
-
Carefully acidify the cooled solution by the dropwise addition of concentrated hydrochloric acid while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2.[8]
-
A white to off-white precipitate of (4-chloro-2-iodophenoxy)acetic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from a minimal amount of hot water or an ethanol-water mixture.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with care.
-
Chloroacetic acid is toxic and a skin irritant. Avoid inhalation of dust and direct contact with skin.
Further Synthetic Potential: The Role of the Iodine Moiety
While the Williamson ether synthesis provides a direct route to phenoxyacetic acid herbicides, the iodine atom at the 2-position of the product offers significant potential for further derivatization. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, opening avenues for the synthesis of more complex agrochemicals, including fungicides and insecticides with novel modes of action. The differential reactivity of the C-I versus the C-Cl bond can be exploited for selective, stepwise functionalization, making this compound a truly versatile platform for agrochemical discovery.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. mdpi.com [mdpi.com]
- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 4-Chloro-2-iodophenol
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-2-iodophenol. This readily available building block offers a unique platform for sequential and site-selective functionalization due to the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. We will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The causality behind experimental choices, from ligand and base selection to reaction conditions, is explained to empower users to adapt and troubleshoot these powerful synthetic methods.
Introduction: The Strategic Advantage of this compound
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These methods are foundational in the pharmaceutical industry for the assembly of complex molecular architectures found in numerous drug candidates and approved medicines.[4][5]
Within this context, di-halogenated aromatic compounds serve as versatile scaffolds for building molecular complexity. This compound is a particularly strategic starting material. Its utility hinges on the significant difference in reactivity between the C-I and C-Cl bonds towards palladium catalysts. The C-I bond is substantially more susceptible to oxidative addition by a Pd(0) species, allowing for highly selective functionalization at the 2-position while leaving the C-Cl bond at the 4-position intact for subsequent transformations.[6] This inherent chemoselectivity provides a reliable and predictable route for the synthesis of ortho-substituted 4-chlorophenols, which are valuable intermediates in drug discovery.[7][8]
This guide will explore the practical application of this principle, offering detailed protocols and mechanistic insights for several key palladium-catalyzed reactions.
The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity
The success of using this compound as a scaffold lies in the predictable, selective activation of the C-I bond over the C-Cl bond. This selectivity is rooted in the fundamental steps of the palladium catalytic cycle, specifically the initial oxidative addition step.[9][10]
Mechanism of Selectivity: The generalized catalytic cycle for most cross-coupling reactions begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex.[11] In this step, the palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) species. The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf >> Cl .
This trend is governed by bond dissociation energies (BDEs). The C-I bond (approx. 220 kJ/mol) is significantly weaker than the C-Cl bond (approx. 397 kJ/mol), making it kinetically more favorable for the palladium catalyst to break the C-I bond.[6] Consequently, under carefully controlled conditions, the catalyst will exclusively react at the iodo-substituted position of this compound. The more robust C-Cl bond remains available for a second, often more forcing, cross-coupling reaction, enabling a powerful sequential functionalization strategy.[12][13]
Caption: Workflow for selective functionalization of this compound.
Key Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (typically a boronic acid or ester) with an organic halide.[14][15] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[11]
Mechanism
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Protocol: Synthesis of 2-Aryl-4-chlorophenol
This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-chlorophenol.
Causality and Insights:
-
Base (K₂CO₃): The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[15]
-
Solvent System (Dioxane/Water): The aqueous component helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.
-
Ligand (PPh₃): Triphenylphosphine is a common, robust ligand that stabilizes the palladium catalyst. For more challenging couplings, specialized ligands like XPhos may be required.[17]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | ~92% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~88% |
Key Application: Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[18][19] This reaction is fundamental for synthesizing aryl alkynes, which are precursors to many pharmaceuticals and organic materials.[20] It typically employs a dual catalyst system of palladium and copper(I).[18]
Mechanism
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it starts with oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide. This species is highly reactive and serves as the active nucleophile.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.[21]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Application Protocol: Synthesis of 4-Chloro-2-(alkynyl)phenol
This protocol provides a general method for the selective Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and solvent)
-
Co-solvent (optional): THF or DMF
-
Reaction vessel and inert atmosphere setup
Procedure:
-
Vessel Preparation: To a reaction vessel, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inerting: Seal and purge the vessel with an inert gas.
-
Solvent/Base Addition: Add degassed amine (TEA or DIPA) and any co-solvent if used. The solution should be stirred to ensure homogeneity.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality and Insights:
-
Copper(I) Cocatalyst: CuI is crucial for the formation of the copper acetylide, which dramatically accelerates the transmetalation step.[18] Copper-free Sonogashira protocols exist but often require different ligands or conditions.[20]
-
Amine Base: The amine (TEA or DIPA) serves two purposes: it acts as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.[19]
| Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | 25 | ~94% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | 25 | ~96% |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA/THF | 50 | ~85% |
Key Application: Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[22] It is a powerful method for C-C bond formation and vinylation of aryl rings.[23]
Mechanism
The Heck reaction cycle is distinct from Suzuki and Sonogashira as it does not involve a transmetalation step.
-
Oxidative Addition: Pd(0) adds to the C-I bond of this compound.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the new alkene C=C bond and a hydridopalladium complex. This step typically proceeds to give the more thermodynamically stable trans isomer.[22]
-
Base-promoted Regeneration: A base removes HX from the hydridopalladium complex, regenerating the Pd(0) catalyst.[16]
Caption: Catalytic cycle for the Heck reaction.
Application Protocol: Synthesis of 4-Chloro-2-(vinyl)phenol Derivatives
This protocol outlines a general procedure for the Heck coupling of an acrylate with this compound.
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate) (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Base: Triethylamine (TEA) (2.0 equivalents)
-
Solvent: Acetonitrile (ACN) or DMF
-
Reaction vessel and inert atmosphere setup
Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq) to a dry reaction vessel.
-
Inerting: Seal and purge the vessel with an inert gas.
-
Reagent Addition: Add the solvent (e.g., ACN), followed by TEA (2.0 eq) and the alkene (1.5 eq) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and filter off any precipitated salts.
-
Concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality and Insights:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand (P(o-tol)₃): Bulky phosphine ligands are often used to promote the reaction and stabilize the catalyst.[24]
-
Base (TEA): The base is required to neutralize the hydriodic acid (HI) formed during the catalytic cycle, allowing the catalyst to be regenerated.[23]
| Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | TEA | 100 | ~85% |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 120 | ~78% |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | 100 | ~60% |
Key Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking an aryl halide with a primary or secondary amine.[25] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[26]
Mechanism
The mechanism is analogous to other cross-coupling reactions:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[27]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: Synthesis of N-Aryl-4-chloro-2-aminophenol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: Xantphos or BINAP (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Reaction vessel (e.g., Schlenk tube) and inert atmosphere setup
Procedure:
-
Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add Pd(OAc)₂ (0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq), the anhydrous solvent (e.g., Toluene), and finally the amine (1.2 eq).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Typical reaction times are 6-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench carefully by adding saturated ammonium chloride solution.
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality and Insights:
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Weaker bases are generally ineffective.[27]
-
Bulky, Electron-Rich Ligands (Xantphos, BINAP): These ligands are critical for the success of the reaction. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[25][28]
| Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 110 | ~91% |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | ~85% |
| Di-n-butylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | ~89% |
Sequential Cross-Coupling Strategies
A major advantage of this compound is the ability to perform sequential cross-couplings. After the initial selective reaction at the C-I position, the resulting 2-substituted-4-chlorophenol can undergo a second coupling reaction at the C-Cl position. This typically requires more forcing conditions or a catalyst system specifically designed for the activation of less reactive aryl chlorides.[12][13]
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. nobelprize.org [nobelprize.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Heck Reaction [organic-chemistry.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. mdpi.com [mdpi.com]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. research.rug.nl [research.rug.nl]
- 27. jk-sci.com [jk-sci.com]
- 28. Buchwald Hartwig Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-2-iodophenol for Biological Assays
Introduction: The Strategic Importance of the 4-Chloro-2-iodophenol Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. The this compound structure represents a highly versatile and synthetically tractable starting point for the generation of diverse compound libraries. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic hydroxyl group, and two distinct halogen atoms—iodine and chlorine—at the ortho and para positions, respectively. This arrangement allows for a stepwise and selective functionalization, enabling the exploration of a broad chemical space to identify novel bioactive molecules.
The inherent biological activities of halogenated phenols, including antimicrobial and anticancer properties, further underscore the potential of this scaffold.[1] Derivatization of this compound can significantly modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target engagement.[2] This document provides a comprehensive guide to the strategic derivatization of this compound and outlines detailed protocols for the subsequent evaluation of the synthesized analogues in a panel of relevant biological assays.
Chemical Derivatization Strategies: A Multi-pronged Approach
The synthetic utility of this compound lies in the differential reactivity of its functional groups. This allows for a modular approach to library synthesis, where each reactive site can be addressed independently to introduce a variety of substituents.
-
O-Alkylation/O-Acylation of the Phenolic Hydroxyl: The hydroxyl group is the most readily functionalized position, typically via Williamson ether synthesis or esterification.[3][4] Deprotonation with a suitable base generates a phenoxide, a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, to introduce diverse side chains. This modification is crucial for modulating the compound's lipophilicity and steric profile.
-
Palladium-Catalyzed Cross-Coupling at the Iodo Position: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This allows for selective functionalization at the ortho-position using reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Sonogashira coupling (with terminal alkynes).[5][6][7] These reactions are instrumental in introducing aryl, heteroaryl, or alkynyl moieties, which can form key interactions with biological targets.
-
Functionalization at the Chloro Position: While less reactive than the iodo-position, the chloro-substituent can undergo nucleophilic aromatic substitution or be targeted for cross-coupling reactions under more forcing conditions, after the iodo-position has been functionalized.
This multi-faceted reactivity allows for the systematic generation of a library of analogues with diverse structural features, which is a cornerstone of modern drug discovery.
Caption: Key derivatization strategies for this compound.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for key derivatization reactions.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of ether derivatives of this compound.
1. Objective: To synthesize O-alkylated derivatives of this compound.
2. Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3. Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
4. Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the phenoxide formation.[3]
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without promoting significant side reactions.
-
Excess Reagents: A slight excess of the alkyl halide and base is used to drive the reaction to completion.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the synthesis of biaryl derivatives via a Suzuki-Miyaura coupling reaction.[5]
1. Objective: To synthesize biaryl derivatives of this compound at the iodo-position.
2. Materials:
-
This compound derivative (from Protocol 1 or starting material)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
3. Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the this compound derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.[5]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
4. Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, the reaction must be performed under an inert atmosphere to prevent catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Protocol 3: General Procedure for Sonogashira Cross-Coupling
This protocol details a general method for the synthesis of aryl-alkyne derivatives.[6][7]
1. Objective: To synthesize aryl-alkyne derivatives of this compound at the iodo-position.
2. Materials:
-
This compound derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
3. Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the CuI co-catalyst (0.05-0.10 eq).
-
Dissolve the solids in the chosen anhydrous solvent.
-
Add the base, followed by the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
4. Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10]
-
Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[9]
Biological Evaluation: Protocols for In Vitro Assays
The following protocols are designed to assess the biological activity of the synthesized this compound derivatives.
Caption: Workflow for biological screening of derivatives.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a panel of protein kinases.[11][12]
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against specific protein kinases.
2. Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized derivatives (test compounds)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
White, opaque 96-well or 384-well plates
3. Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds to generate a dose-response curve.
-
In a 96-well plate, add the serially diluted compounds or a DMSO control.
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based reagent according to the manufacturer's instructions.[12]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
4. Data Presentation: Kinase Inhibition Profile
| Derivative ID | Target Kinase | IC₅₀ (µM) |
| Cmpd-01 | Kinase A | 1.5 |
| Cmpd-02 | Kinase A | 0.8 |
| Cmpd-03 | Kinase B | >50 |
| Cmpd-04 | Kinase B | 12.3 |
Protocol 5: Antimicrobial Susceptibility Testing
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.[13][14]
1. Objective: To assess the antimicrobial activity of the derivatives.
2. Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Synthesized derivatives
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
3. Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Serially dilute the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.
4. Data Presentation: Antimicrobial Activity
| Derivative ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Cmpd-01 | 64 | 32 |
| Cmpd-02 | 128 | 64 |
| Cmpd-05 | 16 | 8 |
| Cmpd-06 | 32 | 16 |
Protocol 6: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
1. Objective: To evaluate the cytotoxic effects of the derivatives on cancer cell lines.
2. Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Synthesized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
3. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
4. Data Presentation: Cytotoxicity Profile
| Derivative ID | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Cmpd-01 | 25.4 | 38.1 |
| Cmpd-02 | 10.2 | 15.7 |
| Cmpd-07 | 5.8 | 8.9 |
| Cmpd-08 | 42.1 | >50 |
Conclusion
The this compound scaffold provides a robust and versatile platform for the synthesis of novel, biologically active compounds. The detailed protocols presented herein for derivatization and subsequent biological evaluation offer a comprehensive framework for researchers in drug discovery. By systematically exploring the chemical space around this privileged core, there is significant potential for the identification of lead compounds for a variety of therapeutic targets.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Analytical Strategies for the Detection and Quantification of 4-Chloro-2-iodophenol
An Application Note and Protocol for Researchers
Abstract
4-Chloro-2-iodophenol is a halogenated phenolic compound of interest in pharmaceutical development and environmental monitoring due to its potential role as a synthetic intermediate and its classification as a pollutant. Its accurate detection and quantification are crucial for process control, quality assurance, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind method selection, sample preparation, and validation, offering detailed, field-proven protocols for immediate application.
Introduction and Scientific Background
Halogenated phenols, including this compound, represent a class of compounds that are frequently monitored in various matrices. They can be by-products of industrial processes, such as the manufacturing of pharmaceuticals and dyes, or can form during water disinfection processes.[1] Due to their potential toxicity and persistence in the environment, several regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have listed chlorophenols as priority pollutants.[2][3]
The analytical challenge lies in achieving sensitive and selective detection, often at trace levels, within complex sample matrices. The choice of analytical technique is therefore paramount and is dictated by factors such as the required detection limits, sample throughput, and the nature of the sample matrix. This guide will focus on the two most powerful and widely adopted techniques for this purpose: GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers exceptional sensitivity and selectivity, making it the gold standard for trace analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, which is crucial for unambiguous confirmation.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique, particularly well-suited for polar and thermally labile compounds. Coupled with a Diode Array Detector (DAD) or UV detector, HPLC provides reliable quantification without the need for chemical derivatization.[3][5]
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte to a level suitable for instrumental analysis. For halogenated phenols in aqueous matrices, Solid-Phase Extraction (SPE) is a highly effective and widely used technique.[6]
The Causality Behind SPE: The principle of SPE is based on the partitioning of solutes between a solid phase (the sorbent in the cartridge) and a liquid phase (the sample). For a moderately nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18 or a styrene-divinylbenzene copolymer) is ideal.[7] The analyte is retained on the hydrophobic sorbent while polar, water-soluble impurities are washed away. A subsequent elution with a small volume of an organic solvent desorbs the analyte, resulting in a cleaner, more concentrated sample.
Workflow for Solid-Phase Extraction (SPE)
Caption: A generalized workflow for sample pre-concentration using Solid-Phase Extraction (SPE).
Protocol 2.1: SPE for Aqueous Samples
This protocol is designed for the extraction of this compound from a 500 mL water sample.
-
Sample pH Adjustment: Adjust the pH of the 500 mL water sample to ~2 using hydrochloric acid. This ensures the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase sorbent.[8]
-
Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18, 500 mg). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 500 mL sample onto the cartridge at a steady flow rate of approximately 10-15 mL/min.[8]
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.[8]
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 15 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution and GC analysis.[8]
-
Elution: Elute the trapped this compound from the cartridge using 2 x 3 mL aliquots of a suitable organic solvent (e.g., dichloromethane or acetonitrile).[8]
-
Concentration: Combine the eluates and concentrate the volume down to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for achieving the lowest detection limits. The separation is performed in the gas phase, and detection is highly specific due to the mass fragmentation patterns generated by the mass spectrometer.
Causality in GC-MS Method Design:
-
Derivatization: Phenols can exhibit poor peak shape in GC due to the polar hydroxyl group interacting with active sites in the column or inlet. While some modern columns can analyze them directly, derivatization (e.g., acetylation or silylation) is often employed.[2][9] This process replaces the active hydrogen on the hydroxyl group with a nonpolar group, increasing volatility and improving chromatographic performance.
-
Column Selection: A mid-polarity column, such as a DB-1701 or similar, provides a good balance of interactions for separating halogenated phenols.[9]
-
Carrier Gas: Helium is the most commonly used carrier gas, providing good efficiency and safety.[4]
Workflow for GC-MS Analysis
Caption: The sequential workflow for the analysis of this compound by GC-MS.
Protocol 3.1: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 6890/5973 or equivalent | A robust and widely available system. |
| Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent | Mid-polarity phase suitable for phenols.[9] |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency.[4] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column dimensions. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization. |
| Injection Volume | 1 µL (Splitless) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Gradient ensures separation from other components and elution of the analyte. |
| MS Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode, creates reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 50-350) for identification, Selected Ion Monitoring (SIM) for quantification | Scan mode confirms identity; SIM mode increases sensitivity by monitoring specific ions. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an excellent alternative to GC-MS, especially when derivatization is undesirable or when dealing with less volatile analytes. Reversed-phase HPLC is the most common mode for this analysis.[5]
Causality in HPLC Method Design:
-
Stationary Phase (Column): A C18 or C8 column is the standard choice for reversed-phase chromatography. The nonpolar stationary phase retains the analyte through hydrophobic interactions.[3][5]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. The ratio is optimized to achieve good retention and separation.[3][10]
-
Mobile Phase Modifier: Adding a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is crucial.[10][11] At a low pH, the phenolic hydroxyl group remains protonated (non-ionized), preventing peak tailing and ensuring sharp, symmetrical peaks.[12]
-
Detection: A UV or Diode Array Detector (DAD) is used. This compound will have a characteristic UV absorbance spectrum, with detection wavelengths typically set around 280-292 nm.[5]
Workflow for HPLC-UV/DAD Analysis
Caption: The operational flow for the analysis of this compound by HPLC-UV/DAD.
Protocol 4.1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1200 series or equivalent | A reliable and widely used modular system. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for good resolution.[5] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | Provides good retention and peak shape. The acid suppresses ionization.[5][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times.[11] |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC.[5] |
| Detector | UV or DAD | |
| Detection λ | 280 nm | A common wavelength for chlorophenols.[5] |
Method Validation and Performance
Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[13] Key validation parameters should be assessed according to ICH guidelines.[13][14]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time.[15] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999.[11] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defined by the linear range. |
| Accuracy | The closeness of test results to the true value. Assessed via spike recovery. | Recovery typically 98-102% for drug product analysis.[15] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%.[13] |
| LOD | Limit of Detection: The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[14] |
| LOQ | Limit of Quantification: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[14] |
Comparative Performance Data
The following table synthesizes typical performance characteristics for the two methods, derived from literature on similar halogenated phenols.
| Performance Metric | GC-MS | HPLC-UV | Reference |
| LOD | < 20 ng/L | 0.5 - 15 µg/L | [5][8] |
| LOQ | < 60 ng/L | 1.5 - 45 µg/L | [8][11] |
| Linearity (R²) | > 0.99 | > 0.999 | [8][11] |
| Precision (RSD) | < 10% | < 6% | [8][11] |
| Accuracy (Recovery) | 70 - 110% | 98 - 104% | [8][10] |
Note: GC-MS generally provides superior sensitivity (lower LOD/LOQ), making it ideal for environmental trace analysis. HPLC offers excellent precision and accuracy at higher concentrations and is often simpler to implement.[8]
Conclusion
The successful analysis of this compound relies on the selection of an appropriate analytical technique and the implementation of a robust sample preparation protocol. GC-MS stands out for its high sensitivity and specificity, making it the method of choice for trace-level detection. HPLC with UV detection offers a reliable, accessible, and robust alternative that avoids chemical derivatization. Both methods, when properly validated, can provide the accurate and precise data required by researchers, scientists, and drug development professionals. The protocols and validation guidelines presented here serve as a comprehensive starting point for developing and implementing these analytical methods in the laboratory.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. benchchem.com [benchchem.com]
- 9. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: 4-Chloro-2-iodophenol as a Strategic Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the intricate field of complex molecule synthesis, the choice of starting materials is paramount. An ideal building block offers not just a scaffold but a strategic roadmap for sequential, controlled functionalization. 4-Chloro-2-iodophenol is a prime example of such a scaffold, distinguished by its three distinct reactive sites: a phenolic hydroxyl group, a highly reactive carbon-iodine (C-I) bond, and a more robust carbon-chlorine (C-Cl) bond.
The utility of this molecule stems from the principle of orthogonal reactivity . The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for chemoselective functionalization. Palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis, will preferentially activate the weaker C-I bond under relatively mild conditions, leaving the C-Cl bond intact for subsequent, more forcing transformations. This predictable selectivity provides chemists with a powerful tool to construct elaborate molecular architectures with precision and efficiency.
This guide provides an in-depth exploration of this compound's reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations.
Physicochemical & Safety Profile
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 71643-66-8 | [2] |
| Molecular Formula | C₆H₄ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 75.0 to 79.0 °C | [4] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water.[3] |
Hazard Summary: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][5] It causes serious skin and eye irritation and may cause respiratory irritation.[5][6][7]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Avoid generating dust.[5]
-
Store in a tightly sealed container in a cool, dry, dark place.[4]
Part 1: The Cornerstone of Selectivity - Palladium-Catalyzed Cross-Coupling at the C–I Bond
The significant difference in reactivity between aryl halides is the key to the selective functionalization of this compound. The general order of reactivity for oxidative addition in palladium-catalyzed cycles is I > Br > OTf > Cl.[8][9] This hierarchy allows for the precise targeting of the C-I bond while the C-Cl bond remains dormant under standard conditions.
References
- 1. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 71643-66-8 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 71643-66-8 [amp.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Note: A Detailed Protocol for the Regioselective Iodination of 4-Chlorophenol
Introduction: The Significance of Iodinated Phenols
Iodinated phenols are a critical class of intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the unique reactivity of the carbon-iodine bond, which facilitates cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate molecular architectures. 4-Chlorophenol, an industrial commodity, serves as an ideal starting material for the synthesis of regiochemically pure iodo-chlorophenols.
This application note provides a comprehensive, field-proven protocol for the efficient and selective iodination of 4-chlorophenol to yield 4-chloro-2-iodophenol. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into the causality behind critical process choices, ensuring a robust and reproducible outcome for researchers in synthetic chemistry and drug development.
The Chemistry: Mechanism of Electrophilic Aromatic Substitution
The iodination of 4-chlorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The success of this transformation hinges on the electronic properties of the phenol ring and the generation of a suitable iodine electrophile (an "I⁺" equivalent).
Pillar 1: Ring Activation and Directing Effects
The hydroxyl (-OH) group of phenol is a powerful activating substituent. Through resonance, it donates electron density to the aromatic ring, making the ring significantly more nucleophilic and thus highly susceptible to attack by electrophiles.[2] This activation is so potent that harsh catalysts, often required for halogenating simple benzene, are unnecessary for phenols.[3]
Furthermore, the -OH group is an ortho, para-director. Since the para position on the starting material is already occupied by a chlorine atom, the incoming electrophile is directed almost exclusively to the positions ortho to the hydroxyl group.
Pillar 2: Generation of the Electrophile
While molecular iodine (I₂) is not sufficiently electrophilic to react with most aromatic rings, its reactivity can be enhanced in several ways. A highly effective and convenient method, which forms the basis of our protocol, involves the in situ oxidation of an iodide salt (like sodium iodide, NaI) with an oxidizing agent such as sodium hypochlorite (NaOCl, the active ingredient in common bleach).[4]
The reaction between hypochlorite and iodide generates a more potent electrophilic iodine species, potentially hypoiodite (IO⁻) or iodine monochloride (ICl) if chloride is present, which readily attacks the activated phenol ring.[5]
The Mechanistic Pathway
The reaction proceeds through the following logical steps:
-
Phenolate Formation: In a neutral or slightly basic aqueous medium, the phenol exists in equilibrium with its conjugate base, the phenolate ion. The phenolate is an even stronger nucleophile than the neutral phenol, further accelerating the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of the phenolate attacks the electrophilic iodine species ("I⁺"). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2]
-
Aromatization: A base (such as water or hydroxide) removes the proton from the carbon atom bearing the new iodine substituent, restoring the aromatic system and yielding the final iodinated phenol product.
Below is a diagram illustrating the core mechanistic pathway.
Caption: Mechanism of electrophilic iodination of 4-chlorophenol.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed for reliability and selectivity, utilizing common laboratory reagents.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4-Chlorophenol | 128.56 | 106-48-9 | >98% purity |
| Sodium Iodide (NaI) | 149.89 | 7681-82-5 | Anhydrous, >99% purity |
| Sodium Hypochlorite (NaOCl) | 74.44 | 7681-52-9 | ~5% aqueous solution (household bleach) |
| Methanol (MeOH) | 32.04 | 67-56-1 | ACS grade |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2 M aqueous solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | Saturated aqueous solution |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | --- |
3.2. Safety Precautions
-
4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] Causes skin irritation and serious eye damage. Toxic to aquatic life.[8]
-
Sodium Hypochlorite: Corrosive. Reacts with acids to produce toxic chlorine gas.[9]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrochloric Acid: Causes severe skin burns and eye damage.
-
General: This procedure must be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8]
3.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
3.4. Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol (6.43 g, 50.0 mmol) and sodium iodide (8.24 g, 55.0 mmol, 1.1 equiv). Add 75 mL of methanol and 25 mL of deionized water. Stir the mixture until all solids have dissolved.
-
Reaction Setup: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Oxidant: Slowly add 63 mL of ~5% sodium hypochlorite solution (~55.0 mmol, 1.1 equiv) dropwise using an addition funnel over a period of 30-45 minutes. Causality Check: A slow, dropwise addition is critical to maintain the low temperature, preventing thermal runaway and minimizing the formation of di-iodinated byproducts.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Remove the flask from the ice bath. To quench any unreacted iodinating agent, add saturated sodium thiosulfate solution dropwise until the characteristic dark color of iodine dissipates and the solution becomes pale yellow or colorless.
-
Product Precipitation: While stirring, slowly acidify the reaction mixture by adding 2 M HCl solution. The product will begin to precipitate as a pale solid. Continue adding acid until the pH is approximately 1-2 (check with pH paper). Causality Check: Acidification converts the sodium 4-chloro-2-iodophenolate salt into the neutral phenol, which is significantly less soluble in water, causing it to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove any residual salts.
-
Purification: For higher purity, the crude product can be recrystallized. Transfer the solid to a flask and dissolve it in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified product in a vacuum oven at a low temperature (~40-50 °C). Record the final mass to calculate the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS). The expected product is this compound (CAS 2040-89-3).
Trustworthiness: A Self-Validating System
This protocol incorporates self-validating checks to ensure success:
-
Visual Cues: The disappearance of the iodine color upon quenching provides a clear visual endpoint for that step.
-
Physical Change: The precipitation of the product upon acidification is a robust indicator of successful product formation.
-
Analytical Control: The use of TLC allows for real-time monitoring of the consumption of starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion.
-
Final Verification: A sharp melting point of the recrystallized product, consistent with the literature value, provides strong evidence of purity.
By following this detailed methodology, researchers can reliably synthesize this compound, a valuable building block for further chemical exploration.
References
- 1. nbinno.com [nbinno.com]
- 2. studylib.net [studylib.net]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. flinnsci.ca [flinnsci.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-iodophenols
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing regioselectivity in the cross-coupling of bromo-iodophenols. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges in these nuanced reactions.
Core Principle: The Reactivity Hierarchy of Halogens
The foundation of achieving regioselectivity in the cross-coupling of bromo-iodophenols lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This fundamental difference is the primary lever we can use to control which position of the bromo-iodophenol undergoes coupling. By carefully tuning reaction conditions, we can favor the selective activation of the C-I bond, preserving the C-Br bond for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-iodo coupled product?
A1: This is a common issue arising from a highly reactive catalyst system or harsh reaction conditions that begin to activate the less reactive C-Br bond. To enhance selectivity for the C-I coupled product, consider the following strategies:
-
Lower the Reaction Temperature: Start the reaction at room temperature and only increase it incrementally if you observe no reactivity.[1] Elevated temperatures can provide the necessary energy to overcome the higher activation barrier of C-Br bond cleavage.
-
Reduce Catalyst Loading: High catalyst concentrations can increase the rate of both the desired C-I coupling and the undesired C-Br coupling.[2] Try reducing the catalyst loading to the minimum effective amount.
-
Choose a Less Reactive Ligand: Bulky, electron-rich ligands can create a highly active palladium center that is less discriminating between the C-I and C-Br bonds.[1] Consider switching to a less electron-rich or less sterically demanding ligand to temper the catalyst's reactivity.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of your coupling partner. A large excess can drive the reaction towards double coupling.[1]
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like TLC or GC-MS and quench the reaction once the formation of the desired mono-coupled product is maximized.[1]
Q2: My reaction is sluggish, and I have a low yield of the desired mono-substituted product with a significant amount of unreacted starting material. What should I do?
A2: Low reactivity often points to issues with catalyst activation, suboptimal reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[3][4] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture can significantly hinder many cross-coupling reactions.[3]
-
Screen Different Ligands and Catalysts: The choice of ligand is critical for catalyst activity. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[2] For Sonogashira and Heck reactions, ligands such as PPh₃ or P(t-Bu)₃ are common starting points.[2]
-
Optimize the Base and Solvent System: The base and solvent must be compatible and effectively promote the catalytic cycle. For instance, in a Suzuki reaction, a base like K₃PO₄ in a dioxane/water mixture is a common and effective choice.[2]
-
Incrementally Increase Reaction Temperature: If the reaction is not proceeding at a lower temperature, gradually increase it in 10°C increments.[2]
-
Check the Coupling Partner's Quality: Ensure your coupling partner is pure and active. For example, boronic acids can dehydrate to form unreactive boroxines.[2]
Q3: I am observing significant homocoupling of my starting material or coupling partner. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, often promoted by high catalyst concentrations, elevated temperatures, and certain bases.[2] Here are some strategies to mitigate it:
-
Optimize Catalyst Loading: Reduce the catalyst loading incrementally to find the sweet spot that favors cross-coupling over homocoupling.[2]
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Select an Appropriate Base: In Suzuki couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH to minimize side reactions.[2]
-
Copper-Free Sonogashira: In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[2] Consider using a copper-free protocol to avoid this.
-
Ensure High Purity of Reagents: Oxygen impurities can lead to oxidative homocoupling. Ensure all reagents are of high purity and solvents are thoroughly degassed.[2]
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Ineffective in-situ reduction of Pd(II) precatalyst. | Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[3] |
| Poor choice of base. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] | |
| Boronic acid degradation. | Use fresh, high-purity boronic acid or consider using a boronate ester. | |
| Loss of Regioselectivity | Highly active catalyst. | Switch to a less electron-donating or less bulky ligand. |
| High reaction temperature. | Start at room temperature and increase gradually if necessary.[1] | |
| Debromination or Deiodination | Presence of water and certain bases. | Use anhydrous conditions and a milder base if this is a significant issue. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive palladium or copper catalyst. | Use fresh Pd and CuI catalysts. Ensure CuI is handled under inert conditions as it is air-sensitive.[1][4] |
| Ineffective base. | Try a stronger amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1] | |
| Poor solubility. | Screen different solvents such as DMF, THF, or toluene to improve solubility.[1] | |
| Glaser Coupling (Alkyne Dimerization) | Presence of oxygen. | Maintain a strictly anaerobic environment through thorough degassing and use of Schlenk techniques.[4] |
| High copper catalyst loading. | Reduce the amount of CuI to minimize the rate of homocoupling.[4] |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inappropriate ligand for the specific amine. | Screen a variety of ligands; bulky, electron-rich biarylphosphine ligands are often effective.[5][6] |
| Base incompatibility. | The choice of base is critical and substrate-dependent. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. | |
| Loss of Regioselectivity | High catalyst reactivity. | Similar to Suzuki coupling, consider a less active catalyst system or milder conditions. |
| Hydrodehalogenation | Beta-hydride elimination from the amide intermediate. | This can sometimes be suppressed by the choice of ligand and reaction conditions. |
Visualizing the Path to Regioselectivity
To better understand the factors influencing the desired reaction pathway, consider the following decision-making workflow:
Caption: Workflow for optimizing regioselective cross-coupling.
The key to success is an iterative process of selecting initial conditions based on the principles of halogen reactivity and then systematically troubleshooting based on the observed outcome.
Step-by-Step Protocol: Regioselective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol provides a general starting point for the selective coupling of a boronic acid at the iodo-position of a bromo-iodophenol.
Materials:
-
Bromo-iodophenol (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-iodophenol, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. If the reaction is sluggish, the temperature can be gently increased to 40-50°C.
-
Workup: Once the starting material is consumed and the desired product is maximized, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-3-arylphenol.
Mechanistic Insight: The Oxidative Addition Step
The selectivity of these reactions is determined at the oxidative addition step of the catalytic cycle.[7][8] The Pd(0) catalyst can undergo oxidative addition into either the C-I or C-Br bond.
Caption: Competing oxidative addition pathways.
The energy barrier for the oxidative addition into the C-I bond is significantly lower than that for the C-Br bond, making the former the kinetically favored pathway.[9] Our goal in optimizing for regioselectivity is to exploit this kinetic difference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 4-Chloro-2-iodophenol
Welcome to the technical support center for the synthesis of 4-Chloro-2-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues and improve reaction yields.
Introduction to this compound Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common method for its preparation is the electrophilic iodination of 4-chlorophenol. This reaction, while seemingly straightforward, is often plagued by issues such as low yields, the formation of unwanted side products, and purification difficulties. This guide provides in-depth technical assistance to navigate these challenges.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal pH: The iodination of phenols is highly pH-dependent. The reaction proceeds via the phenolate ion, which is more nucleophilic than the neutral phenol.[4][5] A low pH will suppress the formation of the phenolate ion, drastically slowing down the reaction. Conversely, a very high pH can lead to the disproportionation of the in situ generated hypoiodite, reducing the concentration of the active iodinating species.[6]
-
Solution: Carefully control the pH of the reaction mixture. The optimal pH range is typically slightly basic, around 8-10. Use a buffer solution to maintain a stable pH throughout the reaction.
-
-
Inefficient Generation of the Electrophile: The reaction between sodium iodide and sodium hypochlorite generates the electrophilic iodine species.[1][7] If this reaction is incomplete or inefficient, the concentration of the iodinating agent will be insufficient.
-
Solution: Ensure the quality of your sodium hypochlorite solution, as it can degrade over time. Use a fresh, properly stored solution. The addition of NaOCl should be slow and controlled to allow for the efficient generation of the electrophile and to minimize side reactions.[3]
-
-
Reaction Temperature and Time: Like many chemical reactions, the iodination of 4-chlorophenol is sensitive to temperature.
-
Solution: Running the reaction at too low a temperature can lead to an incomplete reaction. Conversely, high temperatures may promote the formation of side products and decomposition of the desired product.[5] Optimization of both reaction time and temperature is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[8][9]
-
Q2: I am observing significant amounts of di-iodinated and other side products. How can I increase the selectivity of the reaction?
A2: The formation of di-iodinated species (4-chloro-2,6-diiodophenol) is a common side reaction, especially if the reaction is allowed to proceed for too long or if an excess of the iodinating agent is used.[3]
-
Stoichiometry Control: The molar ratio of the reactants is critical for controlling the extent of iodination.
-
Solution: Use a slight excess of 4-chlorophenol relative to the iodinating agent to favor mono-iodination. Carefully calculate and measure the amount of sodium iodide and sodium hypochlorite.
-
-
Slow Reagent Addition: The rate of addition of the oxidizing agent can influence selectivity.
-
Solution: Add the sodium hypochlorite solution dropwise to the reaction mixture containing 4-chlorophenol and sodium iodide.[3] This helps to maintain a low concentration of the highly reactive iodinating species at any given time, thus favoring the kinetically controlled mono-iodinated product.
-
Q3: The work-up and purification of the product are proving difficult. What is the best approach?
A3: Proper work-up and purification are essential for obtaining a high-purity product.
-
Quenching the Reaction: It is important to neutralize any remaining oxidizing agent and unreacted iodine at the end of the reaction.
-
Extraction and Washing: The product needs to be efficiently extracted from the aqueous reaction mixture.
-
Solution: Acidify the reaction mixture to a pH of around 1-2 with an acid like HCl to protonate the phenolate and make the product less water-soluble. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine to remove any remaining water.
-
-
Purification: The crude product will likely contain unreacted starting material and side products.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the iodination of 4-chlorophenol?
Q: What are the key safety precautions I should take when performing this synthesis?
A: It is crucial to adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile reagents or products.[12]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any side products. The spots can be visualized under UV light or by staining with an appropriate agent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[17][18]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
4-chlorophenol
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration verified)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1 equivalent) and sodium iodide (1.1 equivalents) in deionized water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 equivalents) dropwise over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Acidify the mixture to pH 1-2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Stoichiometry (4-chlorophenol:NaI:NaOCl) | 1 : 1.1 : 1.1 | A slight excess of the iodinating reagents ensures complete conversion of the starting material. |
| Reaction Temperature | 0-5 °C during addition, then room temperature | Low temperature during addition controls the reaction rate and minimizes side products. |
| Reaction Time | 2-4 hours | Should be optimized by monitoring the reaction progress to avoid over-iodination. |
| pH | 8-10 (initially), then acidified to 1-2 for work-up | Slightly basic conditions favor the formation of the reactive phenolate ion. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Solved Formation of the Electrophile: Sodium hypochlorite | Chegg.com [chegg.com]
- 3. studylib.net [studylib.net]
- 4. DSpace [kb.osu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. scielo.br [scielo.br]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. science.cleapss.org.uk [science.cleapss.org.uk]
- 15. nj.gov [nj.gov]
- 16. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloro-2-iodophenol
Welcome to the technical support center for the purification of crude 4-chloro-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
I. Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy. These properties dictate the appropriate techniques and solvent systems to be employed.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [2] |
| Appearance | White to pale yellow or orange to green crystalline powder | [1][3] |
| Melting Point | 75.0 to 79.0 °C (some sources report up to 134 °C) | [3] |
| Boiling Point (Predicted) | 225.1 ± 20.0 °C | [3] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [1] |
| pKa (Predicted) | 8.07 ± 0.18 | [3] |
The notable range in reported melting points suggests that the purity of commercially available or synthetically produced this compound can vary significantly. The phenolic hydroxyl group imparts acidic character and allows for potential manipulation of solubility in aqueous solutions of different pH. Its good solubility in common organic solvents provides a range of options for both recrystallization and chromatography.
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound, providing a logical framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a dark, oily residue instead of a solid. What are the likely impurities and how should I proceed?
A1: The presence of a dark, oily residue suggests the presence of significant impurities, which could include starting materials, side-products, or decomposition products. Common impurities from a typical synthesis (iodination of 4-chlorophenol) can include unreacted 4-chlorophenol, di-iodinated species (e.g., 4-chloro-2,6-diiodophenol), and colored polymeric materials formed through oxidation.
Troubleshooting Workflow:
A workflow for handling oily crude this compound.
-
Initial Workup: Begin by dissolving the crude material in a suitable organic solvent like dichloromethane or ethyl acetate. Perform an aqueous wash with a reducing agent such as sodium bisulfite or sodium thiosulfate to remove any residual iodine, which can contribute to the dark color[4]. Subsequently, a wash with a weak base like sodium bicarbonate solution can help remove unreacted 4-chlorophenol and other acidic impurities.
-
Next Steps: After drying and concentrating the organic layer, you will likely have a solid or a more manageable oil. At this point, you can proceed with either recrystallization or column chromatography as detailed in the protocols below.
Q2: I'm performing a recrystallization, but the product "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. Given the relatively low melting point of this compound, this is a common issue.
Solutions:
-
Lower the Saturation Temperature: The most direct solution is to lower the temperature at which the solution becomes saturated. This can be achieved by adding a small amount of additional hot solvent to the point of saturation.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling increases the likelihood of oiling out. Insulating the flask can promote slow crystal growth.
-
Solvent System Modification: Consider a different solvent or solvent mixture. A solvent system where the compound is less soluble at the boiling point might be necessary. For instance, using a hexane/ethyl acetate mixture where hexane is the "poor" solvent can be effective.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
Q3: My column chromatography is not providing good separation between my product and a closely-eluting impurity. What can I do?
A3: Poor separation in column chromatography is a frequent challenge. The key is to optimize the mobile phase and stationary phase conditions.
Optimization Strategies:
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. For separating halogenated phenols, a non-polar/polar solvent system like hexane/ethyl acetate or toluene/ethyl acetate is a good starting point. If separation is poor, try a less polar solvent system to increase the retention time of all components on the silica gel, which may improve resolution. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can also be highly effective.
-
Stationary Phase: While silica gel is the most common choice, its slightly acidic nature can sometimes cause issues with phenolic compounds, leading to tailing. If you observe significant tailing, consider using deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or an alternative stationary phase like alumina (neutral or acidic).[5][6] For very challenging separations, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative.[7][8]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column for a given amount of stationary phase.[6]
Q4: After purification, my this compound is still slightly colored. How can I obtain a colorless product?
A4: A persistent color is often due to trace amounts of oxidized impurities.
Decolorization Techniques:
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[9] Use it sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
-
Inert Atmosphere: When handling phenolic compounds, especially at elevated temperatures, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
III. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solids based on differences in solubility at different temperatures.[10]
Step-by-Step Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent system is a good starting point. A mixture of hexane and ethyl acetate is often effective. The ideal solvent system should fully dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][12] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 71643-66-8 [amp.chemicalbook.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Chloro-2-iodophenol
Welcome to the technical support center for cross-coupling reactions involving 4-chloro-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this versatile but sometimes problematic substrate. The presence of multiple reactive sites (iodide, chloride, and a phenolic hydroxyl group) introduces unique pathways for catalyst deactivation that can hinder reaction efficiency and reproducibility.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and ultimately achieve successful and robust cross-coupling outcomes.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section addresses common problems encountered during cross-coupling reactions with this compound, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is showing minimal or no conversion to the desired product. What are the primary areas I should investigate?
A1: Low to non-existent yields in these reactions often point to issues with catalyst activity, reagent quality, or the reaction setup itself. A systematic approach is key to identifying the root cause.[1]
Initial Diagnostic Workflow:
-
Verify Reagent Integrity:
-
Substrates: Confirm the purity of your this compound and the coupling partner (e.g., boronic acid, alkyne, alkene). Impurities can act as catalyst poisons.
-
Solvent and Base: Ensure that your solvent is anhydrous and the base is of high quality. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst.[1] Solvents should be freshly distilled or from a reliable commercial source.
-
-
Assess Catalyst and Ligand Activity:
-
Palladium Source: Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[1] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.
-
Ligand Choice: The ligand is critical for stabilizing the active catalyst and facilitating key steps in the catalytic cycle.[2][3] For sterically hindered or electron-rich substrates, standard ligands may be insufficient.
-
-
Ensure an Inert Atmosphere:
-
Palladium-catalyzed reactions are frequently sensitive to air.[1] Confirm that your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
dot
Caption: Initial troubleshooting workflow for low yield.
Issue 2: Formation of Palladium Black
Q2: My reaction mixture turns black shortly after starting, and the reaction stalls. What is this black precipitate, and how can I prevent its formation?
A2: The black precipitate is palladium black, which is aggregated, inactive Pd(0) metal.[4] Its formation is a common sign of catalyst decomposition and a primary cause of reaction failure.
Causes and Preventative Measures:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[4][5]
-
Inappropriate Ligand or Ligand:Metal Ratio: A ligand that is not sufficiently bulky or electron-donating may not adequately stabilize the Pd(0) intermediate, leading to aggregation.[7]
-
Solution:
-
Use Bulky, Electron-Rich Ligands: For challenging substrates like this compound, ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective at stabilizing the catalyst and preventing agglomeration.[8]
-
Optimize Ligand:Metal Ratio: An excess of the ligand relative to the palladium source can sometimes improve catalyst stability.
-
-
-
High Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can also accelerate catalyst decomposition.[8]
-
Solution: If you suspect temperature-induced decomposition, try running the reaction at a lower temperature for a longer duration.
-
dot
Caption: Pathways to Palladium Black formation.
Issue 3: Homocoupling of the Coupling Partner
Q3: I am observing significant amounts of homocoupled byproducts (e.g., biaryl from a boronic acid in a Suzuki coupling). What causes this, and how can I suppress it?
A3: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.[9][10] It can arise from several pathways, often involving the presence of oxygen or Pd(II) species.
Strategies to Minimize Homocoupling:
| Side Reaction | Common Cause | Recommended Solution |
| Suzuki Homocoupling | Presence of oxygen and Pd(II) species which can promote the coupling of two boronic acid molecules.[9][10][11] | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.[11] 2. Use of a Reducing Agent: Adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[11] 3. Use a Pd(0) Precatalyst: Starting with a Pd(0) source can minimize the presence of Pd(II) at the beginning of the reaction. |
| Sonogashira (Glaser) Homocoupling | This is a copper-catalyzed dimerization of the terminal alkyne, often promoted by oxygen.[4][6] | 1. Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4][6] 2. Reduce Copper Loading: Use the minimum effective amount of the copper co-catalyst.[4] 3. Slow Addition of Alkyne: Adding the alkyne slowly can keep its concentration low, disfavoring dimerization.[4] 4. Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q4: Why is this compound a challenging substrate for cross-coupling reactions?
A4: The structure of this compound presents several challenges:
-
Competitive Oxidative Addition: The molecule has two potential sites for oxidative addition: the C-I bond and the C-Cl bond. The C-I bond is significantly more reactive, which generally allows for selective coupling at that position.[10] However, under harsh conditions, reaction at the C-Cl bond can occur.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interact with the base, potentially affecting its stoichiometry and reactivity. More importantly, the phenoxide formed under basic conditions can coordinate to the palladium center, potentially altering its reactivity or leading to catalyst inhibition.
-
Potential for Catalyst Poisoning: The phenolic oxygen, especially in its deprotonated form, can act as a ligand and coordinate to the palladium center. This can lead to the formation of stable, inactive complexes that halt the catalytic cycle. This is analogous to the "2-pyridyl problem" where a nearby Lewis basic site can poison the catalyst.[12]
Q5: How does the choice of base and solvent impact catalyst stability and activity?
A5: The base and solvent play crucial roles beyond simply facilitating the reaction; they directly influence the catalyst's performance.[13]
-
Base: The base is critical for the transmetalation step in many cross-coupling reactions (e.g., Suzuki, Sonogashira).[14] However, a base that is too strong or has poor solubility can promote side reactions or catalyst decomposition. For Suzuki couplings with phenolic substrates, bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Solvent: The solvent affects the solubility of reagents, the stability of intermediates, and can even directly interact with the catalyst.[2][3] Polar aprotic solvents like dioxane, THF, and DMF are common choices.[8] However, some solvents can promote catalyst deactivation; for example, THF has been anecdotally reported to sometimes encourage the formation of palladium black.[15] A solvent screen may be necessary to find the optimal conditions for your specific reaction.
Q6: I am attempting a Sonogashira coupling with this compound and the reaction is sluggish. What should I try?
A6: Sluggish Sonogashira couplings can often be traced back to several key factors.
-
Catalyst Activity: Ensure your palladium and copper(I) sources are fresh and active.[4][6] Copper(I) iodide is particularly susceptible to oxidation.
-
Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous. It is essential for deprotonating the alkyne.[6]
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, the electronic properties of this compound may necessitate gentle heating to promote the catalytic cycle.[4]
-
Ligand: If using a pre-formed palladium complex, ensure the ligand is suitable. While PPh₃ is common, more electron-rich and bulky phosphine ligands can sometimes accelerate the reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot
Caption: Suzuki-Miyaura coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Overcoming low reactivity of the chloro-substituent in 4-Chloro-2-iodophenol
Welcome to the technical support center for 4-Chloro-2-iodophenol. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the unique challenges presented by this molecule, particularly the low reactivity of its chloro-substituent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro-substituent in this compound so unreactive compared to the iodo-substituent?
A1: The difference in reactivity stems from fundamental principles of bond strength and electronics. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than the Carbon-Iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the critical first step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step is the bond-breaking step and is often rate-determining.[1]
-
Bond Dissociation Energy: The C-Cl bond in chlorobenzene has a bond dissociation energy (BDE) of ~96 kcal/mol, whereas the C-I bond in iodobenzene is much weaker at ~65 kcal/mol. This high energy barrier makes the cleavage of the C-Cl bond kinetically less favorable.
-
Electronic Effects: Aryl chlorides are less reactive due to the resonance stabilization of the C-Cl bond and the higher electronegativity of chlorine compared to iodine, which makes the carbon atom less susceptible to nucleophilic attack by the catalyst.[3][4][5]
This inherent reactivity difference allows for selective cross-coupling at the C-I position under standard conditions, leaving the C-Cl bond intact. Overcoming the stability of the C-Cl bond requires specialized and more forceful conditions.[6]
Q2: I want to perform a reaction at the chloro position after reacting the iodo position. What is the general strategy?
A2: This is a common and powerful synthetic strategy that leverages the differential reactivity of the two halogen atoms. The process involves a sequential or iterative cross-coupling approach.[6]
-
First Coupling (C-I position): Use standard, mild palladium-catalyzed conditions (e.g., Suzuki, Heck, Sonogashira) that are known to be effective for aryl iodides but not for aryl chlorides. This ensures high chemoselectivity for the more reactive C-I bond.
-
Purification: Isolate and purify the product from the first coupling reaction.
-
Second Coupling (C-Cl position): Subject the purified intermediate to more forcing reaction conditions specifically designed to activate the C-Cl bond. This typically involves using specialized catalysts, bulky electron-rich ligands, stronger bases, and higher temperatures.[7][8]
This stepwise approach allows for the controlled and selective introduction of two different functionalities onto the phenol scaffold.
Q3: What are the most critical parameters to control for activating the C-Cl bond?
A3: Success hinges on optimizing the catalyst system and reaction conditions to overcome the high activation energy of C-Cl bond cleavage.[9] The most critical parameters are:
-
Ligand Choice: This is arguably the most important factor. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[7][8] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the reductive elimination step.
-
Palladium Precursor: While many Pd precursors can work, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points that form the active Pd(0) catalyst in situ.
-
Base: A strong base is often required. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically necessary.[10]
-
Temperature: Reactions involving aryl chlorides almost always require elevated temperatures, often in the range of 80-120 °C, to provide sufficient energy for the oxidative addition step.[11] Microwave irradiation can also be a highly effective method to accelerate these reactions.[12]
Diagram: Selective Reactivity Pathway
This diagram illustrates the decision-making process based on the target reaction site.
Caption: Decision tree for selective functionalization.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to no conversion when attempting to couple a boronic acid at the chloro-position (assuming the iodo-position has already been functionalized).
| Potential Cause | Recommended Solution & Rationale |
| 1. Inadequate Catalyst System | Solution: Switch to a catalyst system known for aryl chloride activation. Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[13] Rationale: Standard ligands like PPh₃ are not electron-rich enough to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.[8] Bulky ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is more effective at cleaving the strong C-Cl bond.[14][15] |
| 2. Insufficient Base Strength or Poor Solubility | Solution: Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. Rationale: The base plays a crucial role in the transmetalation step.[1] A strong base is needed to form the boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center. Poor base solubility can stall the catalytic cycle. |
| 3. Low Reaction Temperature | Solution: Increase the reaction temperature to 100-120 °C. Consider using a high-boiling point solvent like dioxane, toluene, or DMF. Microwave heating is an excellent alternative for rapidly achieving high temperatures and accelerating the reaction.[12] Rationale: The oxidative addition of aryl chlorides has a high activation energy barrier.[16] Sufficient thermal energy is required to overcome this barrier and drive the reaction forward at a reasonable rate. |
| 4. Catalyst Deactivation | Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use degassed solvents. If catalyst decomposition (e.g., formation of palladium black) is observed, consider using a more robust pre-catalyst (e.g., XPhos-Pd-G3) which is more stable. Rationale: The active Pd(0) species is sensitive to oxygen, which can cause it to precipitate as inactive palladium black, halting the catalytic cycle. |
Diagram: Troubleshooting Workflow for Suzuki Coupling
Caption: Stepwise troubleshooting for a failed Suzuki reaction.
Protocol: Suzuki-Miyaura Coupling of the Chloro-Substituent
This is a general starting protocol and may require optimization.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the functionalized 4-chloro-phenol derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Failure to form the C-N bond at the chloro-position. This is a particularly challenging transformation due to the electronic deactivation by the phenol group and potential steric hindrance.
| Potential Cause | Recommended Solution & Rationale |
| 1. Suboptimal Catalyst System | Solution: Employ specialized catalyst systems known for coupling hindered or deactivated aryl chlorides. A combination of Pd₂(dba)₃ with a highly active ligand like BrettPhos or RuPhos is a strong starting point.[17] Using a pre-catalyst like BrettPhos-Pd-G3 can improve consistency and activity. Rationale: The Buchwald-Hartwig amination of electron-rich or sterically hindered aryl chlorides is demanding.[10] The ligand must be sufficiently bulky and electron-donating to promote both the oxidative addition and the C-N bond-forming reductive elimination step.[18] |
| 2. Incorrect Base | Solution: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option. Weaker bases like K₂CO₃ are generally ineffective.[10] Rationale: The base deprotonates the amine (or amine-Pd complex) to generate the amide, which is the active nucleophile in the cycle.[19] This step is crucial for the reaction to proceed. |
| 3. Steric Hindrance | Solution: If coupling a bulky amine, steric clash can inhibit the reaction. Use a ligand specifically designed for hindered substrates, such as BrettPhos. Higher temperatures and longer reaction times may be necessary. Rationale: Steric hindrance can impede the coordination of the amine to the palladium center and slow down the final reductive elimination step. Specialized ligands create a more open coordination sphere around the metal, mitigating these effects. |
Protocol: Buchwald-Hartwig Amination of the Chloro-Substituent
-
Setup: In a glovebox or under a strict Argon atmosphere, add the functionalized 4-chloro-phenol derivative (1.0 eq), the amine (1.2 eq), NaOt-Bu (1.5 eq), the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2 mol%) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.2 M).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 4-18 hours.
-
Workup: Cool the reaction, dilute with ether or ethyl acetate, and carefully quench with water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the product via flash chromatography.
Troubleshooting Guide: Sonogashira Coupling
Issue: Low yield or formation of alkyne homocoupling (Glaser coupling) byproducts when targeting the C-Cl bond.
| Potential Cause | Recommended Solution & Rationale |
| 1. Catalyst System Ineffective for C-Cl Activation | Solution: Activating aryl chlorides for Sonogashira coupling is difficult and often requires specific conditions.[20] A copper-free system using a robust palladium catalyst with a bulky, electron-rich ligand like XPhos or cataCXium® A can be effective.[21] Higher catalyst loadings (2-5 mol%) may be necessary. Rationale: The traditional Pd/Cu system for Sonogashira coupling is often sluggish for aryl chlorides.[22][23] The oxidative addition is the bottleneck. Advanced, copper-free systems rely on highly active palladium catalysts that can cleave the C-Cl bond without the need for a copper co-catalyst. |
| 2. Glaser Homocoupling Dominates | Solution: This side reaction is often promoted by the copper co-catalyst and the presence of oxygen. Switch to a copper-free protocol. Ensure the reaction is run under strictly anaerobic conditions with thoroughly degassed solvents. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. Rationale: Glaser coupling is the oxidative dimerization of terminal alkynes. By removing the copper catalyst and oxygen, the primary pathway for this side reaction is eliminated, favoring the desired cross-coupling pathway. |
| 3. Insufficiently Strong Base/Solvent | Solution: A strong amine base like di-isopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. For challenging substrates, a stronger base in a polar aprotic solvent may be needed. Rationale: The base is required to deprotonate the terminal alkyne, forming the acetylide that participates in the catalytic cycle. A suitable base and solvent system is crucial for both this step and for maintaining catalyst activity. |
Diagram: Catalytic Cycle for Aryl Chloride Activation
This diagram highlights the challenging oxidative addition step in a generic cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. why aryl halides are less reactive towards nucleophilic substitution reac.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. Aryl halides are less reactive towards nucleophilic class 11 chemistry CBSE [vedantu.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
Managing the air and light sensitivity of 4-Chloro-2-iodophenol during storage
Welcome to the dedicated support resource for 4-Chloro-2-iodophenol. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and application. As a halogenated phenol, this compound is susceptible to degradation by atmospheric oxygen and light, which can compromise experimental outcomes. This document provides in-depth, experience-driven answers to common handling and storage challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of this compound.
Question 1: My newly received bottle of this compound has a slight pinkish or brownish tint. Is it still usable?
Answer: A faint pink or brownish hue is often an early indicator of minor oxidation and/or photodegradation. While the bulk of the material may still be suitable for many applications, this discoloration signals the onset of degradation. For highly sensitive reactions where purity is paramount, such as in catalysis or pharmaceutical synthesis, it is advisable to purify the material before use. For less sensitive applications, the material can often be used as is, but you should be aware that minor impurities are present. It is good practice to run a small-scale test reaction to ensure the discoloration does not negatively impact your results.
Question 2: What are the absolute optimal storage conditions for this compound to maximize its shelf-life?
Answer: To minimize degradation, this compound should be stored under a combination of conditions that protect it from its primary degradation triggers: light and atmospheric oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of oxidative and decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the phenol group. |
| Light | Amber/Opaque Container | Protects the compound from UV and visible light, which can catalyze the cleavage of the carbon-iodine bond. |
| Container Seal | Tightly Sealed with Paraffin Film | Prevents moisture and air ingress over time. |
For long-term storage, we recommend aliquoting the material into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to air and light each time it is used.
Question 3: I do not have a glovebox. What is the best way to handle this compound on the benchtop?
Answer: While a glovebox is ideal, you can still handle this compound safely and effectively on an open bench with the right technique. The key is to minimize the duration of exposure to air and light.
-
Preparation is Key: Have all your vials, spatulas, and solvents ready before opening the main container.
-
Inert Gas Blanket: If possible, use a gentle stream of an inert gas (like argon or nitrogen) directed into the headspace of the container while you are weighing it out. This is often referred to as a "gas-on-a-tube" setup.
-
Work Quickly and Efficiently: Weigh out the desired amount of material as quickly as possible. Avoid leaving the container open for extended periods.
-
Use Appropriate Lighting: Work in a well-lit area, but avoid direct, strong sunlight or intense overhead lights.
-
Reseal Promptly: Immediately and tightly reseal the main container after you have taken what you need. Wrap the cap with paraffin film to ensure a good long-term seal.
Question 4: What are the primary degradation products I should be aware of, and how can I detect them?
Answer: The two main degradation pathways are oxidation and photodegradation.
-
Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This is often the cause of the pink or brown discoloration.
-
Photodegradation: The carbon-iodine bond is labile and can be cleaved by light, leading to the formation of radical species. This can result in the formation of de-iodinated byproducts (4-chlorophenol) or polymeric materials.
The presence of these impurities can be detected by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of more polar, colored impurities which will likely have different Rf values than the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of byproducts like 4-chlorophenol and other aromatic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your material and identifying the presence of degradation products.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-solution framework for specific issues you might encounter during your experiments.
Problem 1: My reaction yield is inconsistent when using this compound from a bottle that has been used multiple times.
-
Likely Cause: The repeated exposure of the bulk material to air and moisture upon each opening has likely led to a gradual degradation of the compound. The actual concentration of the active starting material is lower than you think, and the impurities may be interfering with your reaction.
-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
-
Preventative Measure: Upon receiving a new bottle of this compound, it is best practice to immediately aliquot it into smaller, single-use vials under an inert atmosphere. This protects the integrity of the bulk of the material.
Problem 2: I observe a dark precipitate forming in my solution of this compound in an organic solvent.
-
Likely Cause: This is often a sign of significant degradation, potentially forming polymeric byproducts. This can be accelerated by the presence of certain solvents, light, or heat.
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure your chosen solvent is dry and free of peroxides, especially if you are using ethers like THF or diethyl ether.
-
Light Exposure: Protect your solution from light at all times by wrapping your flask or vial in aluminum foil.
-
Purity Check: Filter the solution to remove the precipitate and analyze the filtrate by TLC or HPLC to assess the purity of the remaining soluble material.
-
Consider a Fresh Start: In most cases, the formation of a precipitate indicates that the material is significantly compromised. It is often best to start with a fresh, pure sample of this compound.
-
Part 3: Experimental Protocols
Protocol 1: Aliquoting this compound Under an Inert Atmosphere
This protocol describes a standard procedure for safely aliquoting an air and light-sensitive solid.
Technical Support Center: Troubleshooting HPLC and GC-MS Analysis of Halogenated Phenols
Welcome to the technical support center for the analysis of halogenated phenols using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive analytical procedures. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Halogenated phenols can be challenging to analyze by HPLC due to their acidic nature and potential for interactions with the stationary phase. This section addresses common issues encountered during HPLC analysis.
Frequently Asked Questions (HPLC)
Q1: Why am I observing significant peak tailing for my halogenated phenol analytes?
A1: Peak tailing is a common issue when analyzing phenolic compounds and is often caused by secondary interactions between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase, such as residual silanols.[1][2] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak shape.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is pH-dependent. Operating the mobile phase at a low pH (typically ≤ 3) will suppress the ionization of the silanol groups on the stationary phase, minimizing these secondary interactions and reducing peak tailing.[1]
-
Use of an End-Capped Column: Modern HPLC columns often feature "end-capping," where the residual silanol groups are chemically bonded with a small, inert compound. This reduces the number of available sites for secondary interactions.[2]
-
Column Selection: Consider using a column with a different stationary phase chemistry. Polar-embedded phases can provide alternative selectivity and improved peak shape for polar analytes like phenols.[2][3]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[4] Try diluting your sample to see if the peak shape improves.
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening and peak tailing.[2][5] Ensure that the HPLC system is optimized for minimal dead volume.
Q2: What is the best type of HPLC column for separating a mixture of halogenated phenols?
A2: The ideal column choice depends on the specific halogenated phenols in your mixture, but reversed-phase chromatography is the most common approach.
Recommended Column Chemistries:
| Stationary Phase | Advantages | Considerations |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase packing. Provides good hydrophobic retention for a wide range of phenols.[6] | Can exhibit peak tailing for acidic compounds without proper mobile phase optimization. |
| C8 (Octylsilane) | Less retentive than C18, which can be advantageous for highly retained, polyhalogenated phenols. | May provide insufficient retention for less hydrophobic phenols. |
| Polar-Embedded Phases | Incorporate a polar functional group within the alkyl chain, which can improve peak shape for polar analytes by shielding residual silanols.[3] | May have different selectivity compared to standard C18 columns. |
| Phenyl Phases | Offer alternative selectivity through π-π interactions with the aromatic ring of the phenols. | Can be beneficial for separating isomers. |
Expert Tip: For complex mixtures, a gradient elution method, starting with a higher aqueous mobile phase composition and increasing the organic solvent percentage over time, is often necessary to achieve adequate separation of all components.[3]
Q3: My baseline is drifting during my HPLC run. What could be the cause?
A3: Baseline drift can be caused by several factors, often related to the mobile phase or the column.
Potential Causes and Solutions:
-
Column Temperature Fluctuation: Inconsistent column temperature can cause the mobile phase viscosity and refractive index to change, leading to a drifting baseline.[7] Using a column oven is highly recommended for stable retention times and a flat baseline.[7]
-
Mobile Phase Inhomogeneity: If you are using a gradient, ensure that the solvents are properly mixed and degassed.[7] Poorly mixed mobile phases can lead to a gradual change in the baseline.
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline.[7] It is crucial to have a robust column washing procedure in place.
-
Detector Lamp Instability: An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.[7]
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of halogenated phenols.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful technique for the analysis of halogenated phenols, but their inherent polarity and low volatility present unique challenges.
Frequently Asked Questions (GC-MS)
Q1: I am not seeing any peaks for my halogenated phenols, but other compounds in my sample are detected. What is the problem?
A1: This is a classic symptom of issues related to the analysis of polar, active compounds like phenols by GC.[8] The likely culprit is that the underivatized phenols are not reaching the detector due to their polarity and low volatility.[9]
Primary Causes and Solutions:
-
Adsorption in the Inlet or Column: The acidic hydroxyl group of phenols can interact strongly with active sites in the GC inlet liner and the column, leading to irreversible adsorption.[8][10]
-
Poor Volatility: Phenols have relatively low volatility and may not vaporize efficiently in the GC inlet at standard temperatures.
The Essential Solution: Derivatization
To overcome these issues, derivatization is almost always necessary for the successful GC-MS analysis of phenols.[11][12] Derivatization involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile functional group.[11]
Q2: What is the best derivatization method for halogenated phenols?
A2: Silylation is the most common and effective derivatization technique for phenols.[9][12] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Common Silylating Reagents:
| Reagent | Description | Key Advantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | A powerful silylating agent, often used with a catalyst like TMCS (trimethylchlorosilane).[9] | Highly reactive, produces stable derivatives, and byproducts are volatile and do not interfere with the analysis.[9] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Another potent silylating reagent, similar in reactivity to BSTFA. | Byproducts are very volatile. |
Protocol 1: Silylation using BSTFA for GC-MS Analysis [9][12]
-
Sample Preparation: Evaporate the sample extract containing the halogenated phenols to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a suitable solvent (e.g., acetone or pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS).[9]
-
Reaction: Vortex the mixture and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Injection: Inject an aliquot of the derivatized sample directly into the GC-MS.
Q3: How do I choose the right ionization technique for my halogenated phenol analysis?
A3: The choice of ionization technique depends on the information you need from your analysis.
-
Electron Ionization (EI): This is the most common ionization technique.[13] It uses high-energy electrons (typically 70 eV) to ionize and fragment molecules.[13][14]
-
Chemical Ionization (CI): This is a "softer" ionization technique that uses a reagent gas to ionize the analyte molecules through proton transfer or other ion-molecule reactions.[13][15][16]
-
Advantages: Produces less fragmentation and a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]⁺), which is useful for confirming the molecular weight of the analyte.[13]
-
Negative Chemical Ionization (NCI): This is particularly sensitive for electronegative compounds like halogenated phenols, often providing very low detection limits.[13]
-
Expert Recommendation: For routine analysis and identification, EI is generally sufficient. If you are having trouble determining the molecular weight of an unknown halogenated phenol or need to achieve very low detection limits, CI, especially NCI, is a valuable alternative.[13]
Troubleshooting Workflow for No GC-MS Signal
Caption: A step-by-step guide for troubleshooting the absence of GC-MS signals for halogenated phenols.
Section 3: General FAQs and Sample Preparation
This section covers broader topics applicable to both HPLC and GC-MS analysis of halogenated phenols.
Q1: What are the key considerations for sample preparation of halogenated phenols from complex matrices (e.g., environmental samples)?
A1: Effective sample preparation is critical to remove interferences and concentrate the analytes of interest.
-
Extraction: Solid-phase extraction (SPE) is a widely used technique for extracting phenols from aqueous samples.[17][18] Polymeric sorbents or C18 cartridges are often employed.[17][18] For solid samples, techniques like microwave-assisted extraction (MAE) can be efficient.[19]
-
Matrix Effects: Complex sample matrices can enhance or suppress the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect.[20][21]
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix to mimic the effect seen in the samples.
-
Sample Cleanup: Additional cleanup steps after extraction, such as those using different SPE cartridges, can help remove interfering compounds.
-
-
Q2: Can I use the same sample extract for both HPLC and GC-MS analysis?
A2: It is possible, but you will need to consider the solvent compatibility and the need for derivatization.
-
Solvent Exchange: The final solvent used for your extract must be compatible with both systems. For reversed-phase HPLC, this is typically a mixture of water and acetonitrile or methanol. For GC-MS, a more volatile organic solvent like dichloromethane or hexane is preferred, especially after derivatization. You may need to perform a solvent exchange step.
-
Derivatization: Remember that the extract will need to be derivatized before GC-MS analysis, while it can be directly injected for HPLC analysis.
By systematically addressing these common issues, you can improve the accuracy, reproducibility, and reliability of your HPLC and GC-MS analyses of halogenated phenols.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 4. Blogs | Restek [discover.restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. What are the common ionization methods for GC/MS [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 17. omicsonline.org [omicsonline.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Halophenols in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of aromatic functionalization is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for forging carbon-heteroatom bonds, yet its application to electron-rich systems like phenols presents unique challenges and considerations. This guide provides an in-depth comparison of the reactivity of 4-halophenols (4-fluorophenol, 4-chlorophenol, 4-bromophenol, and 4-iodophenol) in SNAr reactions, grounded in mechanistic principles and supported by experimental insights.
The Mechanistic Landscape of SNAr on Halophenols
Unlike the more familiar SN1 and SN2 reactions at sp³-hybridized carbons, SNAr at an aromatic sp² carbon proceeds via a distinct addition-elimination pathway. Aromatic rings, being inherently electron-rich, are generally poor substrates for nucleophilic attack.[1][2] For a reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group.[1][2][3]
The canonical SNAr mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[4]
-
Leaving Group Departure: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.
The presence of the hydroxyl group on the phenol ring complicates this picture. Under neutral conditions, the -OH group is weakly activating. However, SNAr reactions are often conducted in the presence of a base. This deprotonates the phenol to a phenoxide ion (-O⁻), a powerful electron-donating group that significantly deactivates the ring towards nucleophilic attack by increasing its electron density.[5] Consequently, classical SNAr on unactivated halophenols requires harsh conditions, such as high temperatures and pressures.[2][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: The Decisive Role of the Halogen
In aliphatic SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the C-X bond strength.[7] In stark contrast, the reactivity order for halogens in SNAr is inverted:
F > Cl ≈ Br > I [1]
This counter-intuitive trend is a direct consequence of the SNAr mechanism. The rate-determining step is the nucleophile's initial attack, not the cleavage of the carbon-halogen bond.[4] The halogen's primary role in this first step is electronic, not as a leaving group.
-
Fluorine: As the most electronegative halogen, fluorine exerts a powerful inductive electron-withdrawing effect (-I).[8] This effect polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, this strong inductive effect helps to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step.[6]
-
Chlorine, Bromine, and Iodine: As we descend the group, electronegativity decreases. Consequently, the inductive stabilization of the intermediate is less pronounced, leading to lower reactivity compared to the fluoro-analogue. The greater polarizability and better leaving group ability of the heavier halogens are irrelevant to the reaction rate, as bond breaking occurs in a fast, subsequent step.[9]
| 4-Halophenol | Halogen Electronegativity (Pauling Scale) | C-X Bond Polarity | Reactivity in SNAr | Primary Reason for Reactivity |
| 4-Fluorophenol | 3.98 | Highest | Highest | Strong inductive effect (-I) of F makes the ipso-carbon highly electrophilic and stabilizes the Meisenheimer complex.[4][6] |
| 4-Chlorophenol | 3.16 | High | Moderate | Weaker inductive effect compared to F leads to a less electrophilic carbon and less stabilization of the intermediate. |
| 4-Bromophenol | 2.96 | Moderate | Moderate | Similar reactivity to 4-chlorophenol; the inductive effect is the dominant factor. |
| 4-Iodophenol | 2.66 | Lowest | Lowest | The weakest inductive effect results in the slowest rate of nucleophilic attack. |
Experimental Validation: A Modern Approach
Classical SNAr on simple halophenols is often impractical. However, modern synthetic methods have enabled these transformations under milder conditions. A notable strategy involves the transient generation of a phenoxyl radical from the halophenol.[10][11] In this state, the neutral oxygen radical (O•) acts as an exceptionally strong electron-withdrawing group, powerfully activating the ring for SNAr.[11]
Experimental data from such a system, where halophenols are reacted with carboxylate nucleophiles, confirms the theoretically predicted reactivity trend. For instance, in a radical-mediated coupling with benzoic acid, 2,6-dimethyl-4-fluorophenol afforded the product in 76% yield, whereas the corresponding 4-chlorophenol substrate gave a lower yield under similar conditions, highlighting the superior reactivity of the aryl fluoride.[10]
Experimental Protocol: Radical-Mediated SNAr of 4-Fluorophenol
This protocol is based on a published procedure for the homolysis-enabled electronic activation of halophenols, demonstrating a modern approach to a classically challenging transformation.[10][11]
Objective: To synthesize 4-carboxy-2,6-dimethylphenyl benzoate via nucleophilic substitution on 2,6-dimethyl-4-fluorophenol.
Materials:
-
2,6-dimethyl-4-fluorophenol
-
Benzoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
Reaction Setup: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 2,6-dimethyl-4-fluorophenol (0.50 mmol, 1.0 equiv.), benzoic acid (0.75 mmol, 1.5 equiv.), and sodium bicarbonate (1.0 mmol, 2.0 equiv.).
-
Rationale: Benzoic acid serves as the nucleophile. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid, forming the active carboxylate nucleophile.
-
-
Solvent and Catalyst Addition: Add acetonitrile (2.5 mL) and deionized water (2.5 mL) to the vial. Add aqueous sodium hydroxide (0.20 mmol, 0.4 equiv., from a stock solution) and potassium ferricyanide (0.20 mmol, 0.4 equiv.).
-
Rationale: A mixed solvent system is used for solubility. NaOH acts as a catalytic base to help generate the phenoxide, which is then oxidized. Potassium ferricyanide is a mild oxidant used to initiate the reaction by converting the phenoxide to the crucial phenoxyl radical intermediate.[10]
-
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperature is required to overcome the activation energy barrier for the substitution.
-
-
Workup and Purification: After cooling to room temperature, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for radical-mediated SNAr.
Conclusion for the Practicing Scientist
When planning a synthesis involving nucleophilic aromatic substitution on a halophenol, the choice of halogen is a critical, albeit counter-intuitive, decision. The underlying mechanism dictates that fluorine is the most reactive leaving group, a principle that holds true in both classical and modern catalytic systems. This is because the rate of reaction is governed by the electrophilicity of the carbon center and the stability of the Meisenheimer intermediate, both of which are maximized by fluorine's powerful inductive effect. While traditional SNAr on these substrates is challenging due to the deactivating nature of the phenoxide ion, innovative strategies such as radical-mediated activation provide viable pathways for these essential transformations.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. ncrdsip.com [ncrdsip.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. osti.gov [osti.gov]
- 11. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-2-iodophenol and 4-bromo-2-chlorophenol in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of halogenated phenolic starting materials is a critical decision that dictates the efficiency and strategic direction of a synthetic route. This guide provides an in-depth technical comparison of two versatile building blocks: 4-chloro-2-iodophenol and 4-bromo-2-chlorophenol. By examining their differential reactivity, supported by experimental data and mechanistic insights, we aim to empower chemists to make informed decisions in the synthesis of complex molecular architectures.
Introduction: A Tale of Two Halogens
This compound and 4-bromo-2-chlorophenol are dihalogenated phenols that offer multiple reaction sites for synthetic elaboration. Their utility stems from the differential reactivity of the halogen atoms, the directing effects of the hydroxyl and chloro substituents, and their potential to serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
The core difference between these two reagents lies in the nature of the halogen at the 2-position: iodine versus bromine. This seemingly subtle distinction has profound implications for their reactivity in key synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][2][3] This fundamental principle governs the chemoselectivity and overall efficiency of synthetic routes employing these building blocks.
Physicochemical Properties and Synthesis
A foundational understanding of the physical properties and accessibility of these compounds is paramount for their practical application.
| Property | This compound | 4-Bromo-2-chlorophenol |
| CAS Number | 71643-66-8 | 3964-56-5 |
| Molecular Formula | C₆H₄ClIO | C₆H₄BrClO |
| Molecular Weight | 254.45 g/mol | 207.45 g/mol |
| Appearance | White to pale yellow crystalline powder | White solid |
| Melting Point | ~130-134 °C | Not specified |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water[4] | Easily soluble in organic solvents like chlorobenzene and diethoxymethane; miscible with water, alcohol, and acetic acid.[5] |
Synthesis of this compound: A common synthetic route to this compound involves the diazotization of 2-amino-4-chlorophenol, followed by a Sandmeyer-type reaction with potassium iodide. This method provides a high yield of the desired product.[6]
Synthesis of 4-Bromo-2-chlorophenol: This compound is typically prepared by the electrophilic bromination of 2-chlorophenol.[7][8] The hydroxyl group is a strongly activating ortho-, para-director. Since the para-position is occupied by a chlorine atom in the related 4-chlorophenol, bromination is directed to the ortho-positions.[9] Another approach involves the use of a mixed-metal nanocatalyst for the bromination of o-chlorophenol to improve regioselectivity and yield.[9]
Comparative Reactivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is most evident in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Ullmann reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
-
This compound: The C-I bond is significantly more reactive than the C-Cl bond, allowing for highly chemoselective coupling at the 2-position. This enables the synthesis of 2-aryl-4-chlorophenols, which can then undergo a second coupling at the less reactive C-Cl bond under more forcing conditions if desired. This sequential functionalization is a powerful strategy for building molecular complexity.
-
4-Bromo-2-chlorophenol: While the C-Br bond is more reactive than the C-Cl bond, the difference in reactivity is less pronounced than that between C-I and C-Cl. Achieving high chemoselectivity for coupling at the C-Br bond can be more challenging and may require careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. A study on the Suzuki coupling of a 2-bromo-4-chlorophenyl ester derivative demonstrated that selective arylation at the C-Br position is achievable, affording biaryl products in moderate to good yields (64-81%).[5][12]
Experimental Protocol: Suzuki Coupling of a 4-Bromo-2-chlorophenyl Derivative [5][12]
This protocol describes the Suzuki-Miyaura cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutyrate with various arylboronic acids.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq).
-
Solvent: Add a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture to 70-80 °C for 18-22 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Comparison of Suzuki Coupling Reactivity
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-4-chlorophenyl-2-bromobutyrate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 18-25 | 75 | [5][12] |
| 2-bromo-4-chlorophenyl-2-bromobutyrate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 18-25 | 81 | [5][12] |
| 2-bromo-4-chlorophenyl-2-bromobutyrate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 18-25 | 78 | [5][12] |
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.
-
This compound: The high reactivity of the C-I bond allows for efficient and selective coupling with terminal alkynes at the 2-position under mild, copper-free conditions, or with a copper co-catalyst at room temperature.[6][11][13][14][15] This provides a straightforward route to 4-chloro-2-(alkynyl)phenols.
-
4-Bromo-2-chlorophenol: The C-Br bond is less reactive, often requiring higher temperatures, stronger bases, and a copper co-catalyst to achieve good yields in Sonogashira couplings.[6][11][13][14][15] The potential for side reactions, such as homo-coupling of the alkyne (Glaser coupling), may also be higher under these more forcing conditions.
Figure 2: Catalytic Cycle of the Sonogashira Coupling.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.
-
This compound: The C-I bond is the preferred site for Ullmann-type couplings. This allows for the synthesis of diaryl ethers, N-aryl anilines, or aryl thioethers by reacting this compound with a corresponding phenol, amine, or thiol in the presence of a copper catalyst.[16][17][18][19]
-
4-Bromo-2-chlorophenol: The C-Br bond can also participate in Ullmann condensations, but typically requires harsher reaction conditions (higher temperatures and stronger bases) compared to the C-I bond.[16][17][18][19] The C-Cl bond is generally unreactive under these conditions.
Ortho-Lithiation and Halogen Dance Reactions
The presence of multiple halogens and a hydroxyl group on the aromatic ring opens up possibilities for regioselective functionalization through ortho-lithiation and halogen dance reactions.
Directed Ortho-Metalation (DoM)
In DoM, a directing group coordinates to an organolithium reagent, leading to deprotonation at an adjacent ortho position.[1][4][20][21][22][23] The hydroxyl group of the phenol is a potent directing group after deprotonation to the corresponding phenoxide.
-
This compound: Deprotonation of the hydroxyl group with a strong base like n-butyllithium would generate the lithium phenoxide. The phenoxide is a strong directing group, and subsequent lithiation would be expected to occur at the position ortho to the phenoxide, which is the 2-position. However, the presence of the highly reactive C-I bond at this position makes a halogen-metal exchange reaction highly probable, leading to the formation of a lithiated species at the 2-position.
-
4-Bromo-2-chlorophenol: Similar to the iodo-analogue, treatment with a strong base would generate the phenoxide. While halogen-metal exchange is also possible with the C-Br bond, it is generally slower than with the C-I bond. This could potentially allow for competitive deprotonation at the 6-position, ortho to the phenoxide, depending on the reaction conditions and the organolithium reagent used.
Halogen Dance Reaction
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[20][24] This reaction can provide access to isomers that are not easily accessible through other synthetic routes.
-
This compound and 4-Bromo-2-chlorophenol: The potential for a halogen dance reaction exists for both compounds. Upon formation of an aryllithium species, either through ortho-lithiation or halogen-metal exchange, a series of intermolecular halogen-metal exchanges can occur, leading to a thermodynamic mixture of isomers. The final product distribution will depend on the relative stabilities of the various possible lithiated intermediates. For these specific substrates, the interplay of the electronic effects of the chloro and hydroxyl/phenoxide groups will influence the regiochemical outcome of any potential halogen dance.
Applications in the Synthesis of Complex Molecules
Both this compound and 4-bromo-2-chlorophenol are valuable precursors for the synthesis of more complex molecules.
-
Dibenzofurans: Dihalophenols are key starting materials for the synthesis of dibenzofurans, a structural motif found in many natural products and pharmaceuticals. One common strategy involves an intramolecular Ullmann-type C-O bond formation or a palladium-catalyzed intramolecular C-H arylation.[7][16][21] The choice between this compound and 4-bromo-2-chlorophenol will depend on the desired subsequent functionalization steps.
-
Agrochemicals: 4-Bromo-2-chlorophenol is a known intermediate in the synthesis of the organophosphate insecticide profenofos.[9][25] This highlights the industrial relevance of this particular dihalophenol.
-
Pharmaceuticals and Materials Science: The ability to selectively functionalize these dihalophenols makes them attractive starting materials for the synthesis of a wide range of biologically active compounds and functional materials where precise control over substitution patterns is crucial. For instance, the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate demonstrates its use in materials science.[5]
Conclusion and Future Outlook
The choice between this compound and 4-bromo-2-chlorophenol in organic synthesis is a strategic one, dictated by the desired reactivity and selectivity.
This compound is the substrate of choice for reactions where high chemoselectivity for functionalization at the 2-position is paramount. The exceptional reactivity of the C-I bond in cross-coupling reactions allows for milder reaction conditions and broader substrate scope, making it an ideal building block for sequential functionalization strategies.
4-Bromo-2-chlorophenol , while less reactive at the 2-position, offers a more cost-effective alternative and is a key intermediate in the agrochemical industry. While achieving high chemoselectivity in cross-coupling reactions may require more careful optimization, it remains a valuable and versatile building block.
Future research in this area will likely focus on the development of more selective and efficient catalytic systems that can further exploit the differential reactivity of the halogen atoms in these and other polyhalogenated aromatic compounds. The continued exploration of their behavior in reactions such as directed ortho-metalation and the halogen dance will undoubtedly unveil new synthetic strategies for the construction of complex and novel molecular architectures.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. "Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes: Synthes" by Che-Wei Lee, En Chih Liu et al. [scholarsmine.mst.edu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. baranlab.org [baranlab.org]
- 23. Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysis: Enhancing Efficacy in 4-Chloro-2-iodophenol Couplings
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. Among these, 4-chloro-2-iodophenol stands as a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in the bond dissociation energies of the C-I and C-Cl bonds provides a prime opportunity for chemoselective transformations, a critical strategy in the efficient construction of complex molecules.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. The narrative is grounded in established mechanistic principles and supported by experimental data from analogous systems to provide actionable insights for catalyst selection and reaction optimization.
The Principle of Chemoselectivity: A Tale of Two Halogens
The success of selective coupling on this compound hinges on the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles. Consequently, with judicious selection of the palladium catalyst and reaction conditions, it is possible to selectively form a new bond at the C-2 position while leaving the C-4 chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. The choice of palladium catalyst is paramount in achieving high yields and preserving the C-Cl bond in the coupling of this compound with organoboron reagents.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
While direct comparative studies on this compound are limited, data from structurally similar dihaloarenes provide valuable insights into catalyst performance. The following table summarizes the expected efficacy of common palladium catalysts for the selective Suzuki-Miyaura coupling at the C-I position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) | Key Considerations & References |
| Pd(PPh₃)₄ | PPh₃ (in-built) | K₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 85-95% | A versatile and widely used catalyst, generally effective for C-I selective coupling.[1][2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-110 | 6-12 | 90-98% | The bidentate dppf ligand often enhances catalytic activity and stability, suitable for a broad range of boronic acids.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 8-12 | >95% | Buchwald's biaryl phosphine ligands, like SPhos, are highly effective for coupling reactions, including those with challenging substrates.[3] |
Expert Insights: The choice between these catalysts often depends on the specific boronic acid partner and the desired reaction kinetics. For simple arylboronic acids, Pd(PPh₃)₄ offers a cost-effective and reliable option. For more complex or sterically hindered coupling partners, the enhanced activity of catalyst systems with specialized ligands like dppf or SPhos is often necessary to achieve high yields. The use of a strong base like Cs₂CO₃ or K₃PO₄ is crucial for the transmetalation step.
Sonogashira Coupling: Introducing Alkynyl Moieties with Finesse
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. The chemoselective alkynylation of this compound at the C-2 position is highly achievable with appropriate catalyst selection, often leveraging the milder conditions required for C-I bond activation.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
The performance of palladium catalysts in the Sonogashira coupling is heavily influenced by the presence of a copper(I) co-catalyst and the choice of base and solvent.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) | Key Considerations & References |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Toluene | RT - 50 | 2-6 | 90-98% | The classical Sonogashira catalyst system, highly effective for iodides under mild conditions.[4] |
| PdCl₂(PPh₃)₂ | CuI | Piperidine/Et₃N | DMF | RT - 60 | 1-4 | >95% | A very active catalyst, often leading to faster reactions.[5] |
| Pd(OAc)₂ / Ligand | None (Cu-free) | TBAF | Dioxane | 60-80 | 4-8 | 85-95% | Copper-free conditions can be advantageous for substrates sensitive to copper, though may require more specialized ligands and conditions.[5] |
Expert Insights: For most applications, the traditional Pd(PPh₃)₄/CuI system provides excellent results for the selective Sonogashira coupling of this compound. The use of an amine base like triethylamine or piperidine is critical for both the deprotonation of the terminal alkyne and as a ligand for the copper co-catalyst. Copper-free conditions are a valuable alternative to avoid potential homocoupling of the alkyne (Glaser coupling), though they may require more rigorous optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds Strategically
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. Achieving selective amination at the C-I position of this compound requires careful selection of a catalyst system that is active enough to couple the iodide but not so reactive as to engage the more robust C-Cl bond.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the ligand employed, with bulky, electron-rich phosphines being the standard for high performance.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) | Key Considerations & References |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-90% | An early generation catalyst system, effective for iodides but may require higher temperatures.[6] |
| Pd(OAc)₂ | XPhos | K₃PO₄/Cs₂CO₃ | Dioxane/Toluene | 80-110 | 8-16 | >95% | XPhos is a highly active and versatile ligand, enabling the coupling of a wide range of amines with aryl halides.[7] |
| [Pd(allyl)Cl]₂ | BrettPhos | NaOtBu | t-BuOH/Toluene | 80-100 | 6-12 | >95% | BrettPhos is another highly effective Buchwald ligand, often showing excellent performance with challenging substrates.[8] |
Expert Insights: For the selective amination of this compound, catalyst systems based on bulky biaryl phosphine ligands such as XPhos or BrettPhos are highly recommended. These ligands promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and better selectivity. The choice of a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.
Visualizing the Catalytic Pathways
To better understand the underlying processes, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Experimental Protocols
The following are representative, step-by-step methodologies for each of the discussed coupling reactions. These should be considered as starting points and may require optimization based on the specific coupling partners and laboratory conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Outside the glovebox, add this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Heat the mixture with stirring to 100 °C for 8-16 hours.
-
Monitoring: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Workup: Dilute with a suitable organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. For Suzuki-Miyaura and Sonogashira couplings, traditional catalyst systems often provide excellent selectivity for the more reactive C-I bond. In the case of the more challenging Buchwald-Hartwig amination, the use of advanced catalyst systems with bulky, electron-rich phosphine ligands is crucial for achieving high efficacy.
The choice of catalyst should always be guided by the specific transformation, the nature of the coupling partners, and the desired reaction conditions. The data and protocols presented in this guide serve as a robust starting point for researchers to navigate the exciting landscape of palladium-catalyzed cross-coupling reactions and to unlock the full synthetic potential of versatile building blocks like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Multicomponent Reactions of o-Alkynylanilines, Aryl Iodides, and CO2 toward 3,3-Diaryl 2,4-Quinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Subtle Influence of Halogens on Phenolic Acidity
An In-Depth Comparative Guide to the Acidity of 4-Halophenols
As a senior application scientist, this guide provides a comprehensive analysis of the acidity of 4-halophenols, moving beyond simple data presentation to explore the underlying electronic principles and provide actionable experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of structure-activity relationships.
Phenols are a cornerstone class of organic compounds, characterized by a hydroxyl group directly attached to an aromatic ring. The acidity of the phenolic proton, quantified by its pKa value, is a critical parameter influencing reactivity, solubility, and biological activity. While phenol itself is a weak acid, the introduction of substituents onto the aromatic ring can dramatically alter its acidity. Halogens, as substituents, present a fascinating case study due to their dual electronic nature: they exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect. This guide dissects the competitive interplay of these effects in 4-substituted halophenols (4-fluorophenol, 4-chlorophenol, 4-bromophenol, and 4-iodophenol) to elucidate the observed trends in their acidity.
Comparative Acidity: A Quantitative Overview
The acidity of phenols is inversely related to their pKa value; a lower pKa signifies a stronger acid. The experimental pKa values for phenol and its 4-halo-substituted derivatives are summarized below.
| Compound | Halogen Substituent | pKa Value | Relative Acidity |
| Phenol | -H | ~10.0 | Baseline |
| 4-Fluorophenol | -F | ~9.9 | Least Acidic |
| 4-Chlorophenol | -Cl | ~9.4 | More Acidic |
| 4-Bromophenol | -Br | ~9.3 | Most Acidic |
| 4-Iodophenol | -I | ~9.3 | Very Acidic |
Note: The exact pKa values can vary slightly depending on the experimental conditions (temperature, solvent). The values presented here are representative literature values for comparison.[1][2]
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize this anion by delocalizing the negative charge will increase the acidity of the parent phenol. Halogens influence this stability through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the benzene ring through the sigma bond framework. This electron-withdrawing effect helps to disperse the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol.[3][4][5] The strength of the inductive effect correlates with electronegativity, following the trend: F > Cl > Br > I . Based on this effect alone, one would predict the acidity order to be 4-fluorophenol > 4-chlorophenol > 4-bromophenol > 4-iodophenol.
-
Resonance Effect (+R): The halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the π-system of the benzene ring. This electron-donating effect increases the electron density on the ring, which in turn destabilizes the phenoxide anion and decreases the acidity of the phenol. The efficacy of this resonance donation depends on the orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital of the ring. Fluorine, being in the same period as carbon, exhibits the most effective 2p-2p orbital overlap, resulting in a significant +R effect.[1] As we move down the group to chlorine, bromine, and iodine, the p-orbitals become larger and more diffuse (3p, 4p, 5p), leading to progressively poorer overlap with carbon's 2p-orbital and a diminished resonance effect.[1][6]
The observed trend in acidity is a direct consequence of the balance between these two opposing effects.
-
4-Fluorophenol: Despite fluorine's potent -I effect, its strong +R effect significantly counteracts it, leading to a net destabilization of the phenoxide ion relative to other halophenols. This makes 4-fluorophenol the least acidic in the series.[1][2]
-
4-Chloro, 4-Bromo, and 4-Iodo Phenols: For these halogens, the inductive effect is the dominant factor.[3][6] The resonance effect is much weaker due to poor orbital overlap.[1] Therefore, they are all more acidic than phenol. The subtle differences among them arise from the decreasing strength of the inductive effect as electronegativity decreases down the group (Cl > Br > I). This explains the general trend of increasing acidity from 4-chlorophenol to 4-bromophenol, although the values for bromo and iodo derivatives are very close.
Caption: Trend in acidity for 4-halophenols.
Experimental Determination of pKa: A Protocol
The determination of pKa values is a fundamental experimental procedure. Spectrophotometric and potentiometric titrations are two of the most common and reliable methods.[7][8] Below is a detailed protocol for the spectrophotometric determination of a 4-halophenol's pKa.
Principle
This method leverages the fact that the protonated phenol (ArOH) and its deprotonated phenoxide form (ArO⁻) absorb UV-Vis light at different wavelengths. By measuring the absorbance of a solution at various pH values, the ratio of [ArO⁻]/[ArOH] can be determined using the Beer-Lambert law. The pKa can then be calculated from the Henderson-Hasselbalch equation:
pH = pKa + log([ArO⁻]/[ArOH])
When the concentrations of the acidic and basic forms are equal ([ArO⁻] = [ArOH]), the log term becomes zero, and the pH is equal to the pKa.[9]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Analyte Stock: Prepare a concentrated stock solution (e.g., 1 mM) of the 4-halophenol in a suitable solvent like ethanol or methanol to ensure solubility.
-
Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., for 4-chlorophenol with an expected pKa of ~9.4, buffers from pH 8.0 to 11.0 are appropriate). Phosphate or borate buffers are common choices.
-
Highly Acidic/Basic Solutions: Prepare solutions of 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) to obtain the spectra of the pure protonated and deprotonated forms, respectively.
-
-
Spectrophotometric Measurements:
-
Wavelength Scan: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for three reference solutions:
-
A solution of the 4-halophenol in 0.1 M HCl (to get the pure ArOH spectrum).
-
A solution of the 4-halophenol in 0.1 M NaOH (to get the pure ArO⁻ spectrum).
-
A solution of the 4-halophenol in one of the intermediate pH buffers.
-
-
Identify Isosbestic Point and Analytical Wavelength: From the overlaid spectra, identify the isosbestic point—a wavelength where the molar absorptivity of ArOH and ArO⁻ are identical. The presence of a sharp isosbestic point is a self-validating check, confirming that only two species are in equilibrium.[7] Also, select an analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.[7]
-
-
Data Collection:
-
Prepare a series of solutions by adding a small, constant aliquot of the phenol stock solution to each of the prepared buffer solutions.
-
Measure the absorbance of each solution at the chosen analytical wavelength (λ_max). Also, measure the precise pH of each solution using a calibrated pH meter.
-
-
Data Analysis and pKa Calculation:
-
The ratio of the deprotonated to protonated form can be calculated for each buffered solution using the following equation:
[ArO⁻]/[ArOH] = (A - A_ArOH) / (A_ArO⁻ - A)
Where:
-
A = Absorbance of the sample in a given buffer.
-
A_ArOH = Absorbance of the fully protonated form (in 0.1 M HCl).
-
A_ArO⁻ = Absorbance of the fully deprotonated form (in 0.1 M NaOH).
-
-
Plot pH (y-axis) versus log([ArO⁻]/[ArOH]) (x-axis).
-
The data should yield a straight line. The y-intercept of this line (where log([ArO⁻]/[ArOH]) = 0) is the pKa of the 4-halophenol.[9]
-
Caption: Spectrophotometric pKa determination workflow.
Conclusion
The acidity of 4-halophenols is a classic example of how competing electronic effects govern molecular properties. While the inductive effect generally enhances acidity, the resonance effect of halogens, particularly fluorine, can significantly counteract this trend. The resulting order of acidity—4-bromophenol ≈ 4-iodophenol > 4-chlorophenol > 4-fluorophenol—is a testament to this delicate balance. A thorough understanding of these principles, combined with robust experimental validation through techniques like spectrophotometric titration, is essential for professionals engaged in molecular design and development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Is it the correct order for acidity and if not then what will be the correct order [scoop.eduncle.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. web.pdx.edu [web.pdx.edu]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-2-iodophenol and its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is not merely a procedural step but the bedrock of innovation and safety. Isomers, molecules with identical formulas but different atomic arrangements, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 4-Chloro-2-iodophenol and its key isomers, offering a framework for their unambiguous differentiation using fundamental analytical techniques.
Introduction: The Challenge of Isomer Differentiation
Halogenated phenols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound (C₆H₄ClIO) serves as a valuable intermediate, but its synthesis can potentially yield several structural isomers.[1] Distinguishing the target molecule from isomers such as 2-Chloro-4-iodophenol, 4-Chloro-3-iodophenol, and 2-Chloro-6-iodophenol is critical for process control, quality assurance, and regulatory compliance. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for this detailed structural elucidation. Each technique probes different aspects of molecular structure, and together, they offer a comprehensive and definitive characterization.
Isomeric Structures and Their Predicted Spectroscopic Signatures
The relative positions of the hydroxyl (-OH), chloro (-Cl), and iodo (-I) groups on the benzene ring create unique electronic environments for each atom. These differences are the basis for their distinct spectroscopic fingerprints.
Figure 1: Molecular structures of this compound and selected isomers.
Comparative Analysis via ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of the aromatic protons are exquisitely sensitive to the substituent pattern.[2]
Principle of Differentiation: The electron-donating hydroxyl group and the electron-withdrawing halogens exert distinct shielding and deshielding effects on the neighboring protons.[3] The position of a proton relative to these groups (ortho, meta, or para) determines its chemical shift. Furthermore, the number of adjacent protons and their geometric relationship dictates the splitting pattern according to the n+1 rule and Karplus relationship for coupling constants.[3]
Expected ¹H NMR Data Comparison:
| Compound | Proton | Expected δ (ppm) | Multiplicity | Expected J (Hz) |
| This compound | H-3 | ~7.5 | d | J(meta) ≈ 2-3 |
| H-5 | ~7.2 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | |
| H-6 | ~6.8 | d | J(ortho) ≈ 8-9 | |
| 2-Chloro-4-iodophenol | H-3 | ~7.4 | d | J(meta) ≈ 2-3 |
| H-5 | ~7.6 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | |
| H-6 | ~6.9 | d | J(ortho) ≈ 8-9 | |
| 4-Chloro-3-iodophenol | H-2 | ~7.1 | d | J(meta) ≈ 2-3 |
| H-5 | ~7.3 | d | J(ortho) ≈ 8-9 | |
| H-6 | ~6.7 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | |
| 2-Chloro-6-iodophenol | H-3 | ~7.0 | t | J(ortho) ≈ 8 |
| H-4 | ~7.4 | d | J(ortho) ≈ 8 | |
| H-5 | ~6.8 | d | J(ortho) ≈ 8 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.
In-Depth Analysis:
-
This compound: Exhibits three distinct aromatic signals. The proton at C3, flanked by two large substituents (I and OH), will appear as a doublet with a small meta-coupling constant. The protons at C5 and C6 will show a characteristic ortho-coupling, with H-5 being further split by H-3.
-
2-Chloro-4-iodophenol: The substitution pattern is different, leading to a different set of chemical shifts and splitting. The most downfield proton is expected to be H-5, which is ortho to the iodine.[4]
-
4-Chloro-3-iodophenol: This isomer will also show three signals, but the coupling patterns will be different. For instance, H-2 will be a meta-coupled doublet.
-
2-Chloro-6-iodophenol: The symmetry in this molecule (relative to the OH group) is broken by the different halogens. This leads to three distinct signals in the aromatic region, with a characteristic triplet for H-3 due to coupling with two ortho protons.[5]
Comparative Analysis via ¹³C NMR Spectroscopy
Carbon NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Principle of Differentiation: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[6][7] Carbons directly attached to substituents (ipso-carbons) show significant shifts, as do carbons at the ortho, meta, and para positions. Each isomer, with its unique arrangement of substituents, will produce a distinct set of six signals in the ¹³C NMR spectrum.[8]
Expected ¹³C NMR Data Comparison:
| Compound | C1 (-OH) | C2 | C3 | C4 | C5 | C6 |
| This compound | ~155 | ~86 (C-I) | ~139 | ~129 (C-Cl) | ~117 | ~124 |
| 2-Chloro-4-iodophenol | ~154 | ~115 (C-Cl) | ~130 | ~85 (C-I) | ~138 | ~122 |
| 4-Chloro-3-iodophenol | ~156 | ~115 | ~90 (C-I) | ~130 (C-Cl) | ~132 | ~120 |
| 2-Chloro-6-iodophenol | ~152 | ~110 (C-Cl) | ~130 | ~125 | ~128 | ~90 (C-I) |
Note: These are estimated values based on substituent effects.
In-Depth Analysis: The most dramatic differences are observed for the ipso-carbons. The carbon attached to iodine (C-I) is typically shifted significantly upfield (to a lower ppm value) to around 85-90 ppm, providing a clear diagnostic peak. The carbon attached to chlorine (C-Cl) appears further downfield, and the carbon attached to the hydroxyl group (C-OH) is the most deshielded. The precise chemical shifts of all six carbons provide a unique fingerprint for each isomer.
Comparative Analysis via Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups and can provide subtle clues about the substitution pattern.
Principle of Differentiation: The key vibrational modes to consider are the O-H stretch, C-O stretch, and the out-of-plane (OOP) C-H bending vibrations in the fingerprint region.[9] The frequency of the O-H stretch is sensitive to hydrogen bonding.[10] The pattern of strong absorptions between 900 and 675 cm⁻¹ due to C-H OOP bending is highly characteristic of the substitution pattern on the benzene ring.[11]
Expected IR Data Comparison:
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H OOP Bending (cm⁻¹) |
| This compound | ~3550-3200 (broad) | ~1220 | ~880-860, ~820-800 |
| 2-Chloro-4-iodophenol | ~3550-3200 (broad) | ~1225 | ~870-850, ~810-790 |
| 4-Chloro-3-iodophenol | ~3550-3200 (broad) | ~1215 | ~900-880, ~820-800, ~780-760 |
| 2-Chloro-6-iodophenol | ~3450 (sharp/less broad) | ~1230 | ~780-750 |
In-Depth Analysis:
-
O-H Stretch: For most isomers, intermolecular hydrogen bonding will result in a broad O-H stretching band around 3550-3200 cm⁻¹.[12][13] However, in 2-Chloro-6-iodophenol , the -OH group is flanked by two bulky halogens, which can favor intramolecular hydrogen bonding. This results in a sharper, less broad O-H band at a lower frequency (e.g., ~3450 cm⁻¹), a key distinguishing feature.[14]
-
C-H OOP Bending: The pattern of bands in this region is diagnostic. For example, a 1,2,4-trisubstituted ring (like this compound and 2-Chloro-4-iodophenol) typically shows characteristic absorptions that differ from a 1,3,4-trisubstituted ring (4-Chloro-3-iodophenol).
Comparative Analysis via Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation patterns.
Principle of Differentiation: All isomers have the same molecular formula (C₆H₄ClIO) and therefore the same nominal molecular mass (254 g/mol ).[15] The key distinguishing feature in MS is the isotopic pattern of the molecular ion (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[16] This results in a characteristic M⁺ and M+2 peak cluster with a ~3:1 intensity ratio. While the molecular weight is the same for all isomers, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns, resulting from the breakup of the molecular ion, may show subtle differences but are generally less reliable for distinguishing these specific isomers compared to NMR.[17][18]
Expected Mass Spectrometry Data:
| Feature | Observation |
| Molecular Ion (M⁺) | m/z 254 (for ³⁵Cl) and 256 (for ³⁷Cl) |
| Isotopic Pattern | M⁺:M+2 peak intensity ratio of approximately 3:1 |
| Key Fragments | Loss of I (M-127), Loss of Cl (M-35/37), Loss of CO |
In-Depth Analysis: The primary utility of MS in this context is to confirm the molecular weight and the presence of one chlorine atom. While fragmentation patterns can be analyzed, for instance, by observing the preferential loss of iodine or chlorine, these pathways are often similar across the isomers.[19][20] Therefore, MS is best used in conjunction with NMR and IR for definitive identification.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
General Workflow for Spectroscopic Analysis
Figure 2: General workflow for spectroscopic identification of isomers.
Step-by-Step Methodologies
A. NMR Spectroscopy Protocol [21]
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and pick the peaks for both spectra.
B. IR Spectroscopy Protocol [22]
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the KBr pellet holder (empty) in the spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands and record their wavenumbers (cm⁻¹).
C. Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) and its isotope peaks. Analyze the major fragment ions to support the proposed structure.
Conclusion
The unambiguous identification of this compound from its isomers is a task readily accomplished through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the molecular weight and elemental composition, it is the fine details within NMR and IR spectra that provide the definitive structural proof. ¹H NMR spectroscopy, with its sensitivity to proton coupling and chemical environments, is the most powerful single technique for differentiation. ¹³C NMR complements this by confirming the number of unique carbon atoms. IR spectroscopy offers crucial information on functional groups and can uniquely identify isomers capable of intramolecular hydrogen bonding. By integrating the data from these three methods, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. NMR chemical shift prediction of benzenes [stenutz.eu]
- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 15. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. youtube.com [youtube.com]
- 20. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
A Comparative Study of Hydrodehalogenation of 4-Chlorophenol and 4-Bromophenol: A Guide for Researchers
This guide provides an in-depth comparative analysis of the catalytic hydrodehalogenation of 4-chlorophenol and 4-bromophenol, two prevalent and toxic environmental pollutants. Designed for researchers, scientists, and professionals in drug development and environmental remediation, this document delves into the nuances of reaction kinetics, catalytic system performance, and the underlying mechanistic principles that govern the cleavage of carbon-halogen bonds. By synthesizing experimental data and field-proven insights, this guide aims to equip you with the knowledge to design and optimize effective dehalogenation strategies.
Introduction: The Environmental Imperative of Dehalogenation
Halogenated aromatic compounds, including 4-chlorophenol (4-CP) and 4-bromophenol (4-BP), are widespread environmental contaminants originating from industrial processes such as the manufacturing of pesticides, biocides, and pharmaceuticals.[1][2] Their persistence, bioaccumulation, and toxicity pose significant risks to ecosystems and human health. Catalytic hydrodehalogenation (HDH) has emerged as a highly effective and environmentally benign technology for the detoxification of these compounds.[2][3] This process involves the reductive cleavage of a carbon-halogen (C-X) bond and its replacement with a carbon-hydrogen (C-H) bond, converting the toxic halophenols into phenol, a less toxic and more readily biodegradable compound.[4]
This guide focuses on a direct comparison of the hydrodehalogenation of 4-CP and 4-BP, exploring how the nature of the halogen atom influences the reaction dynamics and overall efficiency.
Fundamental Differences in Reactivity: C-Cl vs. C-Br Bond Cleavage
The difference in reactivity between 4-chlorophenol and 4-bromophenol in hydrodehalogenation primarily stems from the inherent properties of the carbon-chlorine and carbon-bromine bonds.
| Property | C-Cl Bond | C-Br Bond | Implication for Hydrodehalogenation |
| Bond Dissociation Energy (kJ/mol) | ~339 | ~280 | The C-Br bond is weaker and requires less energy to break, generally leading to faster reaction rates for 4-bromophenol under similar conditions.[2] |
| Electronegativity of Halogen | 3.16 | 2.96 | The higher electronegativity of chlorine leads to a more polarized C-Cl bond, which can influence the kinetics of oxidative addition to the catalyst. |
| Atomic Radius of Halogen (pm) | 99 | 114 | The larger size of bromine can affect its adsorption onto and desorption from the catalyst surface, which can be a rate-determining step in some catalytic systems. |
Generally, the reactivity for hydrodehalogenation follows the inverse order of the C-X bond strength, predicting a sequence of C-Br > C-Cl.[2] However, experimental results can deviate from this trend due to factors such as catalyst-substrate interactions and the specific reaction mechanism at play. For instance, strong adsorption of the substrate or the resulting halide ion onto the catalyst surface can inhibit the reaction.[2][5]
Comparative Performance of Catalytic Systems
Palladium-based catalysts are widely recognized for their high activity and selectivity in hydrodehalogenation reactions.[6][7][8] The choice of catalyst support and the presence of co-metals can significantly influence performance.
Catalyst Performance Data
The following table summarizes experimental data from various studies, highlighting the comparative efficiency of different catalytic systems for the hydrodehalogenation of 4-CP and 4-BP.
| Catalyst | Substrate | Hydrogen Source | Reaction Conditions | Conversion/Rate | Reference |
| 5% Pd/C | 4-CP & 4-BP | H₂ | Ethanol-water solvent | Reactivity: 4-BP > 4-CP | [2] |
| Raney Ni | 4-CP & 4-BP | H₂ | Ethanol-water solvent | Reactivity: 4-BP > 4-CP | [2] |
| Pd/CeO₂ | 4-CP & 4-BP | Isopropanol | 65 °C | Reactivity: 4-CP > 4-BP | [5][9] |
| Pd-Fe/Al₂O₃ | 4-CP & 4-BP | H₂ | Aqueous solution, 30 °C | Bimetallic catalyst showed higher efficiency for 4-BP and greater stability for 4-CP conversion. | [10] |
| Pd/Al₂O₃ | 4-CP | H₂ | 20-40 °C, aqueous | k = 0.42–0.73 h⁻¹ | [8] |
Key Insights:
-
Over a 5% Pd/C catalyst, the hydrodehalogenation reactivity follows the expected trend based on bond dissociation energies, with 4-bromophenol reacting faster than 4-chlorophenol.[2]
-
Interestingly, a study using Pd supported on ceria (Pd/CeO₂) with isopropanol as the hydrogen donor reported a reverse reactivity order (4-CP > 4-BP).[5][9] This was attributed to the reaction being controlled by the desorption of the halide ions from the catalyst surface, with bromide having a stronger inhibitory effect.
-
The use of bimetallic catalysts, such as Pd-Fe, can enhance both activity and stability, demonstrating improved performance for both substrates compared to monometallic Pd catalysts.[10]
Experimental Protocols
This section provides a generalized, yet detailed, step-by-step methodology for a typical catalytic hydrodehalogenation experiment in a batch reactor.
General Experimental Workflow
Caption: Generalized workflow for a batch hydrodehalogenation experiment.
Detailed Protocol for Aqueous-Phase Hydrodehalogenation of 4-Chlorophenol
This protocol is adapted from studies using Pd/Al₂O₃ catalysts.[8][11]
-
Catalyst Preparation:
-
If not commercially available, prepare the Pd/Al₂O₃ catalyst via incipient wetness impregnation of γ-Al₂O₃ with a palladium salt solution (e.g., H₂PdCl₄).
-
Dry the impregnated support overnight at 110°C.
-
Calcine the catalyst in air at a specified temperature (e.g., 300-500°C).
-
Reduce the catalyst in a hydrogen flow prior to the reaction.
-
-
Reaction Setup:
-
A 250 mL jacketed glass batch reactor equipped with a magnetic stirrer and ports for sampling and gas inlet/outlet is used.
-
Maintain the desired reaction temperature (e.g., 30°C) by circulating water through the jacket.
-
-
Procedure:
-
Add 100 mL of a 50 mg/L aqueous solution of 4-chlorophenol to the reactor.
-
Add the desired amount of catalyst (e.g., 1 g/L).[11]
-
Seal the reactor and purge the headspace with an inert gas like nitrogen to remove air.
-
Introduce hydrogen gas at a constant flow rate or maintain a constant pressure.
-
Begin vigorous stirring (e.g., 700 rpm) to ensure good mixing and mass transfer. This marks the start of the reaction (t=0).
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 1 mL) at regular time intervals.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction.
-
Analyze the concentrations of 4-chlorophenol and the main product, phenol, using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Kinetic Analysis:
-
The reaction often follows pseudo-first-order kinetics with respect to the halophenol concentration.[8][11]
-
Plot ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.
-
The apparent rate constant (k) can be determined from the slope of the resulting straight line.
-
Mechanistic Considerations
The catalytic hydrodehalogenation of aryl halides over palladium catalysts is generally accepted to proceed through a catalytic cycle involving the Pd(0)/Pd(II) redox couple.[1][12]
Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.
Key Steps:
-
Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form an organopalladium(II) intermediate (Ar-Pd(II)-X).[12] This step involves the cleavage of the C-X bond and is often considered rate-limiting. The weaker C-Br bond in 4-bromophenol generally allows for a faster oxidative addition compared to the C-Cl bond in 4-chlorophenol.
-
Hydride Transfer: The halide ligand is replaced by a hydride (H⁻). The hydride source can be molecular hydrogen, which undergoes its own activation on the palladium surface, or a hydrogen donor molecule from a transfer hydrogenation agent like isopropanol or formate.[3]
-
Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the final product (Ar-H) and regenerating the active Pd(0) catalyst.[12]
Conclusion and Future Outlook
The hydrodehalogenation of 4-chlorophenol and 4-bromophenol is a complex process influenced by a delicate interplay of bond energies, catalyst properties, and reaction conditions. While the weaker C-Br bond generally leads to faster degradation of 4-bromophenol, this trend can be reversed by catalyst-specific interactions, such as product inhibition by halide ions.
Future research should focus on the development of highly stable and recyclable catalysts that are resistant to poisoning by halide ions and other impurities present in real-world wastewater. The exploration of bimetallic and nanostructured catalysts holds significant promise for enhancing catalytic activity and selectivity.[4][13] Furthermore, a deeper understanding of the reaction mechanisms on different catalyst surfaces through advanced in-situ characterization techniques will be crucial for the rational design of next-generation catalysts for environmental remediation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrodehalogenation of 4-chlorophenol and 4-bromophenol over Pd–Fe/Al2O3: influence of catalyst reduction conditions | CoLab [colab.ws]
- 11. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials [mdpi.com]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 13. Catalytic hydrodechlorination of 4-chlorophenol over a series of Pd–Cu/γ-Al2O3 bimetallic catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Reaction Kinetics of Halophenol Substrates
This guide provides an in-depth comparative analysis of the reaction kinetics for various halophenol substrates. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated understanding of the processes involved. We will explore the degradation of these compounds through various advanced methods, presenting objective experimental data to support the discussion.
Introduction: The Significance of Halophenol Kinetics
Halogenated phenols (halophenols) are a class of compounds significant in both environmental science and synthetic chemistry. They are recognized as persistent environmental pollutants originating from industrial effluents and the breakdown of pesticides.[1] Conversely, the halophenol moiety is a key structural component in numerous pharmaceuticals.[2][3] Understanding the kinetics of their reactions is therefore critical for developing effective remediation technologies and for optimizing synthetic pathways in drug development.
The reactivity of a halophenol is profoundly influenced by the nature of the halogen substituent (F, Cl, Br, I), its position on the aromatic ring (ortho, meta, para), and the number of halogen atoms. This guide will compare the reaction kinetics of different halophenol substrates when subjected to various degradation methodologies, providing a framework for predicting reactivity and selecting appropriate experimental conditions.
Theoretical Framework: Principles of Kinetic Analysis
To compare the degradation of halophenols, a firm grasp of reaction kinetics is essential. The rate of a reaction is typically described by a rate law, which expresses the relationship between the rate and the concentration of reactants.[4] For many degradation processes involving a high concentration of an oxidizing agent relative to the halophenol substrate, the reaction can be simplified and modeled using a pseudo-first-order kinetic model .[5][6]
The integrated rate law for a pseudo-first-order reaction is:
ln(C/C₀) = -k_app * t
Where:
-
C is the concentration of the halophenol at time t.
-
C₀ is the initial concentration of the halophenol.
-
k_app is the apparent or pseudo-first-order rate constant, a key parameter for comparing reaction speeds.
A plot of ln(C/C₀) versus time yields a straight line with a slope of -k_app, allowing for straightforward determination of the rate constant from experimental data.[7]
For reactions occurring on a catalyst surface, such as heterogeneous photocatalysis, the Langmuir-Hinshelwood (L-H) model is often employed.[8][9][10] This model accounts for the adsorption of the substrate onto the catalyst surface as a critical step in the reaction mechanism.[11][12][13]
Caption: The Langmuir-Hinshelwood model for a unimolecular surface reaction.
Comparative Analysis of Degradation Processes
The degradation of halophenols is most effectively achieved through processes that generate highly reactive species. Here, we compare several leading methodologies.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of powerful oxidants, most notably the hydroxyl radical (•OH), which has a high standard electrode potential (2.8 V) and reacts non-selectively and rapidly with most organic compounds.[5][14] The general mechanism involves the attack of •OH on the halophenol aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization.[5][15]
Caption: Generalized mechanism for halophenol degradation via AOPs.
UV/H₂O₂ Process: This method utilizes UV light to cleave hydrogen peroxide (H₂O₂) into two hydroxyl radicals. It is a clean and effective homogeneous process.[1][15] Kinetic studies show that the degradation rates are influenced by the position of the halogen. For instance, in both UV/PDS (persulfate) and UV/H₂O₂ systems, para-substituted halophenols (like 4-chlorophenol and 4-bromophenol) degrade faster than ortho- or meta-substituted isomers.[15][16] However, the relative order of ortho- and meta-substituted isomers can differ between systems, highlighting the different reaction activities of the generated radicals (SO₄•⁻ vs. HO•).[15][16]
Ozonation: Ozone (O₃) can react directly with deprotonated phenolate ions or be decomposed (often with UV light or at high pH) to form •OH radicals.[17][18] Direct ozonation is highly selective, favoring reactions with electron-rich sites on the aromatic ring.[17] Consequently, the presence of electron-donating groups accelerates the reaction, while electron-withdrawing groups slow it down. Rate constants for ozonation of substituted phenols can vary over several orders of magnitude, from 10⁴ to 10⁷ M⁻¹s⁻¹.[19]
Fenton's Reagent: This classic AOP uses a mixture of ferrous ions (Fe²⁺) and H₂O₂ to generate •OH radicals.[20] It is highly effective at acidic pH. The reaction kinetics are complex, depending on the concentrations of the substrate, Fe²⁺, and H₂O₂. Studies on phenol and chlorophenols have determined OH• radical reaction rate constants in the range of 2.38–2.53 × 10⁷ m³ mol⁻¹ s⁻¹.[20]
Enzymatic Degradation
Biocatalytic approaches offer a green and highly selective alternative for transforming halophenols. Enzymes like peroxidases and laccases can effectively degrade these compounds.[21][22]
Peroxidase-Catalyzed Oxidation: Horseradish peroxidase (HRP) and soybean peroxidase (SBP) utilize H₂O₂ to oxidize phenolic substrates into phenoxy radicals.[21][23] These radicals then undergo polymerization, forming larger, insoluble precipitates that can be removed from the solution. The kinetics often follow a bi-bi ping-pong mechanism.[21] This method is particularly promising as enzymes can be obtained from renewable sources, making it a cost-effective and environmentally friendly process.[21]
Sonocatalytic and Photocatalytic Degradation
These heterogeneous processes utilize energy to activate a catalyst, leading to the degradation of the substrate.
Sonolysis: High-frequency ultrasound creates and collapses cavitation bubbles in the solution. This process generates extreme localized temperatures and pressures, leading to both the pyrolysis of the substrate and the homolytic cleavage of water molecules to form •OH radicals.[24][25] The degradation kinetics are influenced by frequency, power, and initial substrate concentration.[25]
Heterogeneous Photocatalysis: A semiconductor, typically titanium dioxide (TiO₂), is irradiated with UV light, creating electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce •OH and other reactive oxygen species, which then degrade the adsorbed halophenol.[8][26] The kinetics are well-described by the Langmuir-Hinshelwood model, which considers both the rate of the surface reaction and the adsorption equilibrium of the substrate on the catalyst.[10]
Quantitative Kinetic Data Comparison
The following table summarizes apparent pseudo-first-order rate constants (k_app) for the degradation of various halophenol substrates under different AOPs, compiled from literature sources. This data facilitates an objective comparison of process efficiency and substrate reactivity.
| Substrate | Degradation Process | Rate Constant (k_app) | Conditions | Reference |
| 4-Chlorophenol (4-CP) | MW–H₂O₂ | Follows pseudo-first order | Temp: 180°C, [H₂O₂]: 11 g/L | [5] |
| 2-Chlorophenol (2-CP) | Sono-photocatalysis (TiO₂) | Follows first-order kinetics | 315-400 nm UV, Sonication | [24] |
| Pentachlorophenol (PCP) | Sonolysis / Ozonation | Follows first-order kinetics | 20 & 500 kHz sonication | [25] |
| 4-Bromophenol (4-BP) | UV/PDS | k(4-BP) > k(2-BP) > k(3-BP) | UV irradiation, Persulfate | [15] |
| 4-Chlorophenol (4-CP) | UV/PDS | k(4-CP) > k(2-CP) > k(3-CP) | UV irradiation, Persulfate | [15] |
| 4-Bromophenol (4-BP) | UV/H₂O₂ | k(4-BP) > k(3-BP) > k(2-BP) | UV irradiation, H₂O₂ | [15] |
| Phenol | Fenton's Reagent | k_OH = 2.53 × 10⁷ m³ mol⁻¹ s⁻¹ | Acidic pH | [20] |
| o-Chlorophenol | Fenton's Reagent | k_OH = 2.38 × 10⁷ m³ mol⁻¹ s⁻¹ | Acidic pH | [20] |
| p-Chlorophenol | Fenton's Reagent | k_OH = 2.45 × 10⁷ m³ mol⁻¹ s⁻¹ | Acidic pH | [20] |
Note: Direct comparison of k_app values requires careful consideration of the specific experimental conditions, which vary between studies.
Experimental Protocol: A Self-Validating System
This section provides a detailed protocol for determining the pseudo-first-order rate constant of a halophenol using the UV/H₂O₂ process. The design incorporates steps to ensure data integrity and trustworthiness.
Materials and Equipment
-
Reagents: Halophenol substrate (e.g., 4-chlorophenol), hydrogen peroxide (30% w/w), sodium thiosulfate (quenching agent), HPLC-grade methanol and water.
-
Equipment: Batch photoreactor with a UV lamp (e.g., 365 nm), magnetic stirrer, quartz reaction vessel, volumetric flasks, pipettes, HPLC system with a UV detector and C18 column.[4][7][26]
Experimental Workflow
Caption: Workflow for kinetic analysis of halophenol degradation.
Step-by-Step Methodology
-
Preparation: Prepare a 100 mg/L stock solution of the halophenol substrate in ultrapure water. Prepare a working solution of H₂O₂ and a quenching solution of sodium thiosulfate.
-
Reaction: Add a defined volume of the halophenol solution to the quartz reactor. Place it in the photoreactor and allow the temperature to equilibrate.
-
Initiation: Take a "time zero" sample. Add the required volume of H₂O₂ to the reactor to initiate the reaction and simultaneously start a timer and turn on the UV lamp.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing an excess of sodium thiosulfate solution. This step is crucial as it instantly consumes any residual H₂O₂ and •OH radicals, halting the reaction and ensuring the measured concentration accurately reflects the reaction time.
-
Analysis: Analyze the quenched samples using HPLC to determine the concentration of the remaining halophenol.[23] A C18 column with a mobile phase of methanol/water is typically effective.[26]
-
Data Analysis: Calculate ln(C/C₀) for each time point. Plot these values against time. Perform a linear regression on the data points. The negative of the slope of this line is the apparent pseudo-first-order rate constant (k_app). The linearity of the plot (R² > 0.95) validates the assumption of a first-order kinetic model.
Conclusion and Future Outlook
This guide demonstrates that the reaction kinetics of halophenols are highly dependent on both the substrate structure and the degradation methodology employed. Advanced Oxidation Processes consistently provide rapid degradation, with kinetics often following a pseudo-first-order model. The reactivity is governed by the halogen's nature and position, with para-substituted phenols often showing enhanced degradation rates.[15]
For researchers, the choice of method depends on the specific goal. AOPs like UV/H₂O₂ and Fenton's reagent offer rapid, broad-spectrum degradation suitable for wastewater treatment.[5][20] In contrast, enzymatic methods provide high selectivity, which can be advantageous in pharmaceutical synthesis where specific transformations are desired without affecting other functional groups.[21][22]
The provided protocols and comparative data serve as a robust starting point for designing and interpreting kinetic studies. By understanding the underlying mechanisms and the causality behind experimental variables, scientists can develop more efficient, reliable, and validated processes for both the synthesis and remediation of halogenated phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase | MDPI [mdpi.com]
- 3. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. worldscientific.com [worldscientific.com]
- 14. OH radicals reactivity towards phenol-related pollutants in water: temperature dependence of the rate constants and novel insights into the [OH–phenol]˙ adduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Ozonation of drinking water: part I. Oxidation kinetics and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Research Portal [rex.libraries.wsu.edu]
- 23. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sono-photocatalytic degradation of 2-chlorophenol in water: kinetic and energetic comparison with other techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. old.nacatsoc.org [old.nacatsoc.org]
Comparative Analysis of Cross-Reactivity for Antibodies Raised Against 4-Chloro-2-iodophenol Conjugates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of specific antibodies against small molecules, or haptens, such as 4-Chloro-2-iodophenol, is fundamental for various immunoassays and diagnostic tools. A critical challenge in this process is ensuring the antibody's specificity to the target hapten while minimizing cross-reactivity with structurally similar molecules. This guide provides a comprehensive comparison of methodologies to analyze the cross-reactivity of antibodies generated against this compound-protein conjugates. We delve into the rationale behind experimental design, present detailed protocols for key immunoassays, and offer a framework for data interpretation, thereby equipping researchers with the necessary tools to rigorously validate their hapten-specific antibodies.
Table of Contents
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Introduction: The Challenge of Hapten Immunogenicity and Antibody Specificity
Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, a process known as hapten-carrier conjugation.[1][2][3] This creates a conjugate that the immune system can recognize, leading to the production of antibodies against various epitopes, including the hapten itself.
The primary challenge lies in the heterogeneity of the antibody population produced. While some antibodies will be highly specific to the this compound hapten, others may recognize the linker used for conjugation, the carrier protein, or even a combination of all three. Furthermore, the antibody's binding site (paratope) may accommodate structurally similar molecules, leading to undesirable cross-reactivity.[4][5] This can significantly impact the reliability and accuracy of any immunoassay developed using these antibodies. Therefore, a thorough cross-reactivity analysis is not just a quality control step but a critical component of antibody validation.[6][7][8][9]
The Immunogen: this compound Conjugate Design
The design of the hapten-carrier conjugate is a critical determinant of antibody specificity.[10] this compound (C₆H₄ClIO) is a halogenated phenol.[11][12][13] For conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), a reactive handle must be introduced to the hapten or the carrier. The choice of linker arm and conjugation chemistry can influence which parts of the hapten are exposed as epitopes, thereby directing the immune response.
It is crucial to use a different carrier protein for immunization (e.g., KLH) than for screening and assay development (e.g., BSA). This practice, known as heterologous conjugation, helps to minimize the selection of antibodies that are specific to the carrier protein rather than the hapten.
Caption: Synthesis of the hapten-carrier immunogen.
Assessing Antibody Specificity: A Multi-Faceted Approach
A single experimental technique is often insufficient to fully characterize the cross-reactivity profile of an antibody. A combination of assays provides a more complete picture of antibody performance.
-
Competitive ELISA: This is the workhorse for screening and quantifying cross-reactivity. It assesses the ability of various structurally related compounds to compete with the target hapten for binding to the antibody.[4]
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data, including association (ka) and dissociation (kd) rates, which allows for a more nuanced understanding of binding affinity (KD).[14][15] This technique is invaluable for ranking antibodies and dissecting the thermodynamics of their interactions with different analytes.[16][17]
-
Western Blotting: This technique is useful for confirming that the antibody recognizes the hapten in the context of the protein conjugate and does not significantly bind to the unconjugated carrier protein.[18][19]
Experimental Protocols for Cross-Reactivity Analysis
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to determine the cross-reactivity of anti-4-Chloro-2-iodophenol antibodies against a panel of structurally related phenols.
Methodology
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of this compound conjugated to a screening protein (e.g., BSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[20]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate, prepare serial dilutions of the competitor compounds (including this compound as the reference) in assay buffer (e.g., blocking buffer). Add a constant, predetermined concentration of the anti-4-Chloro-2-iodophenol antibody to each well containing the competitor dilutions. Incubate for 1 hour at room temperature.
-
Transfer and Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.[20]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.[20]
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).[20]
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Caption: Workflow for the competitive ELISA protocol.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR offers a label-free method to measure the kinetics of antibody-antigen interactions in real-time.[14]
Methodology
-
Chip Preparation: Immobilize the anti-4-Chloro-2-iodophenol antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Inject serial dilutions of this compound and potential cross-reactants over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the change in the refractive index in real-time to measure the association of the analyte with the antibody. Following the injection, flow buffer over the chip to monitor the dissociation of the antibody-analyte complex.[15]
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance analysis.
Western Blotting for Conjugate Specificity
This protocol is designed to verify that the antibody recognizes the hapten conjugated to a protein and does not cross-react with the unconjugated carrier protein.
Methodology
-
Sample Preparation: Prepare samples of the this compound-BSA conjugate, unconjugated BSA, and a molecular weight marker.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-Chloro-2-iodophenol antibody at an optimized dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Interpretation and Comparative Analysis
Competitive ELISA Data
From the competitive ELISA, a dose-response curve is generated for each competitor compound. The concentration of each competitor that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Compound) x 100
| Competitor Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2,4-Dichlorophenol | 500 | 2% |
| 4-Bromophenol | 1000 | 1% |
| Phenol | >10,000 | <0.1% |
| 4-Chloro-2-bromophenol | 25 | 40% |
| 2-Iodophenol | 80 | 12.5% |
Hypothetical data for illustrative purposes.
SPR Data
The SPR analysis provides kinetic parameters that offer a deeper insight into the binding interactions.
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ |
| 4-Chloro-2-bromophenol | 1.1 x 10⁵ | 9.0 x 10⁻⁴ | 8.2 x 10⁻⁹ |
| 2-Iodophenol | 8.0 x 10⁴ | 1.2 x 10⁻³ | 1.5 x 10⁻⁸ |
Hypothetical data for illustrative purposes.
A lower KD value indicates a higher binding affinity. The data can reveal whether differences in binding are due to faster association or slower dissociation.
Western Blot Results
The expected outcome is a strong band corresponding to the molecular weight of the this compound-BSA conjugate and no significant band for the unconjugated BSA. This confirms that the antibody is specific to the hapten-protein adduct.
Conclusion: Best Practices for Antibody Validation
The rigorous validation of antibodies raised against small molecules is paramount for the development of reliable and reproducible immunoassays. A comprehensive cross-reactivity analysis, employing a combination of techniques such as competitive ELISA, SPR, and Western blotting, provides a robust characterization of antibody specificity. This multi-pronged approach allows researchers to select antibodies with the highest affinity and specificity for their intended application, ultimately enhancing the quality and integrity of their scientific findings. Adherence to these validation principles is a cornerstone of good laboratory practice in immunology and drug development.[6][7][21]
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 13. This compound | 71643-66-8 [sigmaaldrich.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. carterra-bio.com [carterra-bio.com]
- 18. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. ELISA Protocols [sigmaaldrich.com]
- 21. neobiotechnologies.com [neobiotechnologies.com]
Safety Operating Guide
A Senior Scientist's Guide to Handling 4-Chloro-2-iodophenol: A Deep Dive into Personal Protective Equipment
For the diligent researcher, scientist, or drug development professional, the synthesis and handling of novel compounds are routine. However, complacency is the enemy of safety. Halogenated phenols, such as 4-Chloro-2-iodophenol, are powerful intermediates, but their reactivity and toxicological profile demand our utmost respect and caution. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of this compound, with a core focus on the rationale and selection of appropriate Personal Protective Equipment (PPE).
Hazard Profile: Understanding the Adversary
Before selecting our armor, we must first understand the nature of the threat. This compound (CAS No: 71643-66-8) is a solid, aromatic compound whose primary hazards are well-documented.[1][2][3] A thorough risk assessment begins with its GHS (Globally Harmonized System) classification.
| Hazard Classification | GHS Hazard Statement | Implication for Safe Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[1][3][4][5] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Skin is a primary exposure route. Robust glove selection is critical to prevent absorption.[1][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Full skin coverage is necessary.[1][4][5] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Chemical splash goggles are mandatory.[1][4][5] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | The solid can become an inhalation hazard as a dust. Engineering controls are the first line of defense.[1][4][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhaled dust can irritate the respiratory tract.[4][5] |
This profile reveals a compound that is hazardous through all primary routes of exposure: ingestion, inhalation, and dermal contact. The dual halogen (chloro- and iodo-) and phenol functionalities contribute to its reactivity and toxicological properties, necessitating a multi-faceted PPE strategy.
The Core of Dermal Protection: A Critical Analysis of Glove Selection
For halogenated aromatic compounds, the standard disposable nitrile glove is often insufficient for anything beyond incidental contact. The selection of an appropriate glove is the most critical PPE decision you will make. This choice must be based on an understanding of chemical permeation and degradation.[7]
-
Permeation: The process by which a chemical passes through a glove material on a molecular level. It is measured by the Breakthrough Time (BTT) .[7]
-
Degradation: The physical change in the glove material upon chemical contact, such as swelling, cracking, or becoming brittle.[1]
Glove Material Analysis:
-
Nitrile (Not Recommended for Immersion/Extended Use): Standard nitrile gloves show poor resistance to aromatic and halogenated hydrocarbons.[5] They are suitable only for incidental splash protection and must be replaced immediately upon contact.[2]
-
Neoprene (Fair to Good): Neoprene offers moderate protection against phenols, acids, and bases.[8][9] It is a viable option for tasks with limited duration of contact.
-
Butyl Rubber (Excellent): Butyl rubber provides superior resistance to highly corrosive acids, ketones, esters, and phenols.[10] Chemical resistance charts show that butyl gloves have an excellent breakthrough time of over 480 minutes for 90% phenol.[1][3] This makes them a primary recommendation for handling concentrated solutions or for extended procedures.
-
Viton™ or Viton™/Butyl Laminates (Excellent): Viton is a fluoroelastomer with exceptional resistance to aromatic and halogenated hydrocarbons.[5] It is often considered one of the most robust materials for broad-spectrum chemical protection.[11]
Recommendation:
For handling this compound, especially when making solutions or during prolonged handling, double gloving is the recommended best practice.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A heavier-duty Butyl rubber or Viton™/Butyl laminate glove.[1][5][10]
This system provides the dexterity of the inner glove for fine motor tasks while the outer glove provides the necessary chemical barrier against the specific hazards of this compound. Always inspect gloves for tears or pinholes before use.[6]
Operational Plan: Step-by-Step PPE and Handling Protocol
Adherence to a strict, sequential protocol is essential for minimizing exposure. The following workflow outlines the necessary steps from preparation to disposal.
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for handling this compound.
Detailed Procedural Steps:
-
Engineering Controls First: All work with this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]
-
Eye and Face Protection: Wear tightly-fitting chemical splash goggles that conform to ANSI Z87.1 standards. If there is a significant risk of splashing (e.g., when transferring large volumes of solution), a full face shield should be worn over the goggles.[4]
-
Protective Clothing: A buttoned, long-sleeved laboratory coat is required. For tasks with a higher splash potential, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.
-
Dermal Protection: Don the appropriate double gloves as described in Section 2. Remember to change the outer glove immediately if contamination is suspected.
-
Handling the Solid: When weighing the solid, use care to avoid creating dust. Use a weigh paper or boat within the fume hood.
-
Decontamination: All contaminated glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. This rinsate must be collected as hazardous waste.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes and seek medical attention.[4] Remove all contaminated clothing while under the shower.
Disposal Plan: Segregation is Key
Improper disposal of halogenated compounds poses a significant environmental threat. The presence of chlorine and iodine atoms requires that all waste associated with this compound be treated as halogenated organic waste .
-
Solid Waste: Contaminated consumables such as gloves, weigh papers, and paper towels must be collected in a dedicated, clearly labeled, and sealed container for "Halogenated Solid Waste".
-
Liquid Waste: All solvent rinsates and reaction mother liquors must be collected in a separate, clearly labeled, and sealed container for "Halogenated Liquid Waste".
-
Never mix halogenated and non-halogenated waste streams. [7] This is critical for proper disposal via high-temperature incineration, which is the required method for destroying halogenated organic compounds.[10]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE.
By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment. Trust in the procedure, understand the causality behind each step, and handle every chemical with the respect it deserves.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. coleparmer.com [coleparmer.com]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. uhcl.edu [uhcl.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
